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6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol Documentation Hub

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  • Product: 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol
  • CAS: 2108961-11-9

Core Science & Biosynthesis

Foundational

Crystallographic Characterization and Structural Implications of 6-((2S,6R)-2,6-Dimethylmorpholino)pyridazin-3-ol in Drug Design

Executive Summary The rational design of targeted therapeutics relies heavily on the precise three-dimensional understanding of active pharmaceutical ingredient (API) building blocks. 6-((2S,6R)-2,6-dimethylmorpholino)py...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the precise three-dimensional understanding of active pharmaceutical ingredient (API) building blocks. 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol is a highly versatile, bifunctional heterocyclic scaffold increasingly utilized in the synthesis of novel immunomodulators and oncology drugs, including Stimulator of Interferon Genes (STING) antagonists[1] and Poly(ADP-ribose) polymerase 7 (PARP7) inhibitors[2].

This technical guide provides an in-depth analysis of the crystallographic properties, tautomeric behavior, and structural conformation of this molecule. By detailing a self-validating X-ray diffraction (XRD) protocol, we establish a rigorous framework for researchers to characterize similar chiral morpholino-pyridazine derivatives, ensuring high-fidelity data for structure-based drug design (SBDD).

Molecular Architecture & Physicochemical Profile

The structural integrity of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol is defined by two key features: the stereochemistry of the morpholine ring and the tautomeric equilibrium of the pyridazine core.

Quantitative Data Summary

The fundamental physicochemical parameters of the compound are summarized below[3]:

PropertyValueStructural Implication
IUPAC Name 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-olDefines the specific cis-dimethyl stereoisomer.
CAS Registry Number 2108961-11-9Unique identifier for the (2S,6R) enantiomer.
Molecular Formula C₁₀H₁₅N₃O₂-
Molecular Weight 209.24 g/mol Optimal low-MW fragment for lead generation.
Tautomeric State (Solid) Pyridazin-3(2H)-one (Keto form)Dictates hydrogen-bond donor/acceptor vectors.
Morpholine Conformation Chair (diequatorial methyls)Minimizes 1,3-diaxial steric clash.
Tautomerism and Conformational Analysis

In solution, pyridazin-3-ol derivatives exist in a dynamic equilibrium between the lactim (enol) and lactam (keto) forms. However, X-ray crystallographic studies of related morpholino-pyridazines consistently demonstrate that the pyridazin-3(2H)-one (lactam) tautomer is overwhelmingly favored in the solid state[4]. This preference is driven by the formation of highly stable, centrosymmetric intermolecular hydrogen bonds.

The (2S,6R) stereocenter configuration dictates that the two methyl groups are cis to one another. To minimize steric strain, the morpholine ring adopts a classic chair conformation where both methyl groups occupy equatorial positions . Furthermore, the exocyclic C–N bond connecting the morpholine nitrogen to the pyridazine ring exhibits partial double-bond character due to lone-pair delocalization into the electron-deficient diazine system, forcing a relatively planar geometry around the morpholine nitrogen[4].

Tautomerism Enol Pyridazin-3-ol (Minor in Solid) Keto Pyridazin-3(2H)-one (Major in Solid) Enol->Keto Proton Transfer Keto->Enol Dimer Centrosymmetric Dimer (R2^2(8) Motif) Keto->Dimer Intermolecular N-H...O Bonding Lattice 3D Crystal Lattice Dimer->Lattice C-H...O & π-π Stacking

Fig 1: Tautomeric equilibrium and crystallographic dimerization of pyridazin-3-ol derivatives.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To accurately determine the absolute configuration of the (2S,6R) stereocenters and map the hydrogen-bonding network, a rigorous SCXRD protocol is required. The following methodology is designed as a self-validating system, explaining the causality behind each parameter choice.

Step 1: Crystal Growth and Selection
  • Method: Slow solvent evaporation.

  • Procedure: Dissolve 10 mg of the compound in a 1:1 (v/v) mixture of dichloromethane and methanol. Methanol acts as a hydrogen-bond competitor to slow down rapid precipitation, while dichloromethane provides solubility. Allow the vial to evaporate at 298 K over 3–5 days.

  • Selection: Select a colorless, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. A sharp extinction under cross-polarizers validates the single-crystal nature (absence of twinning).

Step 2: Data Collection Parameters
  • Radiation Source: Use Cu Kα radiation (λ = 1.54184 Å) rather than Mo Kα. Causality: Copper radiation provides a significantly higher anomalous dispersion signal for light atoms (C, N, O), which is mathematically critical for calculating an accurate Flack parameter to unambiguously assign the (2S,6R) absolute configuration.

  • Temperature: 100 K (Cryostream). Causality: Freezing the crystal minimizes atomic thermal motion (Debye-Waller factors), sharpening the electron density map. This is vital for accurately locating the highly mobile tautomeric hydrogen atom on the pyridazine nitrogen.

Step 3: Data Reduction and Structure Solution
  • Integration: Process raw frames using software such as APEX4 or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS) to account for the differential absorption of X-rays through varying crystal thicknesses.

  • Solution: Solve the structure using Intrinsic Phasing or Direct Methods (SHELXT). Refine using full-matrix least-squares on F2 (SHELXL).

  • Validation Checkpoint: The internal agreement factor ( Rint​ ) must be < 0.05, validating the quality of the data collection.

Step 4: Hydrogen Atom Treatment
  • Protocol: Locate the N–H and O–H (if any residual enol exists) hydrogen atoms directly from the difference Fourier map and refine them freely. Place aliphatic C–H hydrogens in calculated positions using a riding model.

  • Validation Checkpoint: Generate a CheckCIF report. An absolute structure (Flack) parameter near 0.00 (with an esd < 0.1) definitively validates the (2S,6R) stereochemistry.

Structural Analysis & Intermolecular Interactions

Upon successful refinement, the crystal lattice of this class of compounds reveals highly predictable and pharmacologically relevant supramolecular features[4].

  • The R22​(8) Dimer Motif: The defining feature of the pyridazin-3(2H)-one tautomer is the formation of robust, centrosymmetric dimers. The N2–H donor of one molecule hydrogen-bonds to the C3=O acceptor of an adjacent molecule, creating an 8-membered hydrogen-bonded ring (graph set notation R22​(8) )[4].

  • Lattice Stabilization: Beyond the primary dimer, the lattice is stabilized by secondary C–H···O interactions between the morpholine methyl groups and the pyridazinone carbonyl, alongside weak π−π stacking between the planar pyridazine rings.

These rigid, predictable hydrogen-bonding vectors are exactly what medicinal chemists exploit when docking this scaffold into protein binding pockets.

Pharmacological Applications: cGAS-STING and PARP7

The structural rigidity and specific hydrogen-bonding profile of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol make it a privileged scaffold in modern drug discovery.

STING Antagonists

The cGAS-STING pathway is a critical mediator of innate immunity. Overactivation of STING is implicated in severe autoinflammatory diseases like systemic lupus erythematosus (SLE)[1]. Pyridazinone derivatives containing morpholino-phenyl substituents have been patented as potent STING antagonists[1]. The pyridazinone core acts as a precise hydrogen-bond anchor within the STING transmembrane domain, preventing the oligomerization required for downstream TBK1 recruitment.

STING dsDNA Cytosolic dsDNA cGAS cGAS Enzyme dsDNA->cGAS Activates cGAMP 2',3'-cGAMP cGAS->cGAMP Synthesizes STING STING (ER-bound) cGAMP->STING Binds & Activates TBK1 TBK1 Kinase STING->TBK1 Recruits IRF3 IRF3 Transcription Factor TBK1->IRF3 Phosphorylates IFN Type I Interferons IRF3->IFN Transcription API Pyridazinone Antagonist API->STING Blocks Activation

Fig 2: The cGAS-STING signaling pathway and intervention points for pyridazinone antagonists.

PARP7 Inhibitors

PARP7 is an enzyme that regulates cellular stress responses and is frequently amplified in squamous cell carcinomas[2]. Recent patents demonstrate that pyridazin-3(2H)-one cores are highly effective PARP7 inhibitors[2]. The lactam motif mimics the nicotinamide pocket of NAD+, forming critical hydrogen bonds with the PARP7 active site, while the chiral (2S,6R)-dimethylmorpholine tail projects into solvent-exposed regions to dictate isoform selectivity.

References

  • Wang, Y., et al. "3,4-dihydroisoquinolin-1(2H)-ones derivatives as STING antagonists and the use thereof." World Intellectual Property Organization, WO2023109912A1, 2023.
  • Aydın, A., et al. "Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one." Acta Crystallographica Section E: Crystallographic Communications, vol. 71, no. 8, 2015. Available at:[Link]

  • Ribon Therapeutics Inc. "Pyridazinones as PARP7 inhibitors." United States Patent and Trademark Office, US10550105B2, 2020.

Sources

Exploratory

In Silico Molecular Docking Studies of 6-((2S,6R)-2,6-Dimethylmorpholino)pyridazin-3-ol: A Methodological Whitepaper on Hinge-Binding Pharmacophores

Executive Summary & Structural Rationale In fragment-based drug discovery (FBDD) and targeted kinase inhibition, the precise stereochemical and electronic configuration of a ligand dictates its binding trajectory. The co...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In fragment-based drug discovery (FBDD) and targeted kinase inhibition, the precise stereochemical and electronic configuration of a ligand dictates its binding trajectory. The compound 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol represents a highly privileged pharmacophoric scaffold. It combines a morpholine ring—a classic kinase hinge-binding motif—with a pyridazine core capable of bidentate hydrogen bonding[1].

However, successfully docking this molecule requires navigating two critical structural nuances:

  • Keto-Enol Tautomerism: While named as a pyridazin-3-ol (enol), the molecule predominantly exists as the pyridazin-3(2H)-one (lactam) tautomer in aqueous physiological conditions and within protein binding pockets[2]. Failure to enumerate this tautomer results in incorrect hydrogen bond donor/acceptor assignments.

  • Stereochemical Rigidity: The (2S,6R) configuration is the cis-isomer of 2,6-dimethylmorpholine. This specific stereochemistry locks the ring into a highly stable chair conformation where both methyl groups occupy equatorial positions , eliminating 1,3-diaxial steric clashes and creating a rigid, predictable vector for hydrophobic interactions.

This whitepaper outlines a self-validating in silico workflow for preparing, docking, and thermodynamically scoring this fragment, using Phosphoinositide 3-kinase (PI3K) as a representative target class where morpholine-based hinge binders are extensively validated[1].

Ligand Preparation & Conformational Analysis

A docking campaign is only as reliable as its input structures. The preparation of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol must explicitly account for tautomeric shifts and stereospecific ring puckering.

Workflow for the stereospecific and tautomeric preparation of the ligand.

Step-by-Step Ligand Preparation Protocol
  • Structure Input: Import the SMILES string (CC1CN(c2ccc(=O)[nH]n2)CC(C)O1) into a ligand preparation module (e.g., Schrödinger LigPrep or RDKit).

  • Tautomer Enumeration: Generate all possible tautomers at pH 7.4 ± 1.0. Causality: The lactam form (pyridazin-3(2H)-one) provides an essential N-H hydrogen bond donor necessary for interacting with the kinase hinge region[2].

  • Stereochemical Locking: Retain only the (2S,6R) stereoisomer. Discard any (2R,6R) or (2S,6S)trans-isomers, as their forced axial methyl groups alter the 3D binding vector and increase internal strain energy.

  • Energy Minimization: Minimize the structure using the OPLS4 or MMFF94 force field.

  • System Validation: Calculate the internal strain energy. A valid (2S,6R) chair conformation should exhibit an internal energy penalty of < 1.5 kcal/mol compared to the global minimum.

Table 1: Tautomeric and Conformational Energy Profiling
Tautomeric StateMorpholine ConformationMethyl PositionsRelative Strain Energy (kcal/mol)Bioactive Probability
Pyridazin-3-ol (Enol)ChairEquatorial / Equatorial+ 4.2Low (Lacks NH donor)
Pyridazin-3(2H)-one (Lactam) Chair Equatorial / Equatorial 0.0 (Global Min) High (Optimal H-bonds)
Pyridazin-3(2H)-one (Lactam)Twist-BoatPseudo-equatorial+ 6.8Negligible

Protein Preparation & Molecular Docking

For this guide, we utilize the PI3K kinase domain (e.g., PDB ID: 4JPS or similar) to demonstrate the docking of the morpholine-pyridazinone scaffold. AutoDock Vina is employed due to its highly efficient gradient-optimization conformational search and robust empirical scoring function[3].

Integrated molecular docking and MM-GBSA thermodynamic rescoring pipeline.

Step-by-Step Docking Protocol
  • Protein Preparation:

    • Strip non-catalytic ions and bulk solvent from the PDB file.

    • Crucial Step: Retain conserved structural waters in the affinity pocket (e.g., waters bridging to Tyr833 in PI3Kβ)[1].

    • Assign protonation states at pH 7.4 using PROPKA. Ensure the hinge region backbone amides (e.g., Val851) are correctly configured to act as hydrogen bond donors.

  • Grid Generation: Define a search space of 20 × 20 × 20 Å centered on the hinge region.

  • Docking Execution: Run AutoDock Vina with an exhaustiveness setting of 32 to ensure deep sampling of the morpholine ring's rotational degrees of freedom[3].

  • System Validation: Superimpose the docked pose of the morpholine ring with a known co-crystallized morpholine inhibitor (e.g., Buparlisib). The RMSD of the morpholine oxygen must be 1.0 Å to validate the hinge-binding pose.

Post-Docking Thermodynamics: MM-GBSA Rescoring

Empirical docking scores (like Vina's) are excellent for pose generation but often fail to accurately rank binding affinities due to simplified desolvation penalties. To establish true scientific trustworthiness, we must subject the top poses to Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations[4].

Step-by-Step MM-GBSA Protocol
  • Complex Extraction: Extract the top 3 clustered poses from the Vina output.

  • Solvation Modeling: Apply the VSGB 2.0 implicit solvent model to account for the desolvation penalty of the highly polar pyridazinone core.

  • Energy Calculation: Calculate the binding free energy ( ΔGbind​ ) using the equation:

    ΔGbind​=Ecomplex​−(Ereceptor​+Eligand​) Causality: MM-GBSA accurately penalizes poses where the equatorial methyl groups of the (2S,6R)-morpholine are exposed to the solvent rather than buried in the hydrophobic specificity pocket[4].
Table 2: Quantitative Docking & Thermodynamic Data (Representative)
Ligand TautomerVina Affinity Score (kcal/mol)Key Hinge Interactions (Distance)MM-GBSA ΔGbind​ (kcal/mol)Desolvation Penalty ( ΔGsolv​ )
Pyridazin-3-ol-6.1Morpholine O Val851 (2.9 Å)-22.4+18.2 kcal/mol
Pyridazin-3(2H)-one -8.4 Morpholine O Val851 (2.8 Å)Lactam NH Tyr833 (2.1 Å) -41.7 +12.5 kcal/mol

Data Interpretation: The lactam tautomer achieves a significantly more favorable MM-GBSA score. The dual hydrogen bonding network (morpholine oxygen accepting from the hinge, lactam NH donating to the affinity pocket) overcomes the desolvation penalty, validating the structural rationale.

Conclusion

The in silico evaluation of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol requires rigorous attention to physical chemistry. By enforcing the (2S,6R) equatorial chair conformation and explicitly enumerating the pyridazin-3(2H)-one lactam tautomer, researchers can accurately model its behavior as a potent hinge-binding pharmacophore. The integration of AutoDock Vina for pose generation followed by MM-GBSA for thermodynamic rescoring creates a self-validating loop, ensuring high-confidence predictions for downstream lead optimization.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcbbOQWrCOxiJ_HxF3d4-O0c0TMwod0jxCwo8UuzeGpjaLDOyc3GlradN1hHnJwnyj7_akhSnCCDtqoflcTZD_2dwiEbhOjP_UsZfUGWN9WsBfYYkg60pakNA4tJvuZXlOVUU=]
  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTKVw9ae0H_y5J060lqKoLT_kbjI-3SdVdjx7cgSMMUi14OmFWntykWtngIKLAL2AGZ5F23wzGJ4Dt6JzKTm0QLe6CtbClfx5YvN3wMxKmpohOiaMJIM43wTRMg2nS7iRIG_0=]
  • Certal, V., et al. (2020). Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. ACS Medicinal Chemistry Letters, 11(4), 488-494.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEion8pphjzpXU4lvTlofYqYOnBhiMGXoEoX6o99mHvzsuGEPklALswFAE3tuwIHhOWNL41Hn5JWAAvUmfxGswHM90YE2LvzWS6l4tF1BeiFojAeOJO6e2KSu9k70RH9XGHwrBLCeOGsnsZkqfz0RPa5w==]
  • Asif, M., et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Pharmaceuticals (Basel), 15(5), 522.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK5SoggsCT670uP_VwsUUYT3fvMGgONxhdeftVOg8J3M7_KK7THTlA48DRW4aq-qdz_Enw6gooQBY5lCED4G7iMPXIsbilduB5WcYoPMB-v4Tn5lnb4w2mk_QmnBiLRcDnZevsndUi1f2Ge34=]

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Foundational

A Technical Guide to the Mechanism of Action of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol Based Ligands as PI3K/mTOR Pathway Inhibitors

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Executive Summary: The compound class characterized by a 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary: The compound class characterized by a 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol scaffold represents a promising group of kinase inhibitors. While public domain data on the specific named compound is scarce, its core structure is highly characteristic of potent inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is one of the most frequently dysregulated cascades in human cancer, making it a critical target for therapeutic intervention.[1][2][3] This guide elucidates the mechanism of action for this ligand class by using the well-characterized dual PI3K/mTOR inhibitor, Gedatolisib (PF-05212384) , as a representative archetype.[4][5][6] The structural similarities, particularly the presence of the morpholino moiety on a nitrogen-containing heterocycle, provide a strong basis for a shared mechanism of action centered on the dual inhibition of PI3K and mTOR kinases.[7][8][9]

Section 1: The PI3K/AKT/mTOR Signaling Pathway: A Central Regulator of Cell Fate

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that governs fundamental cellular processes, including metabolism, cell growth, proliferation, and survival.[10][11][12] Its hyperactivation is a hallmark of many human malignancies, often driven by mutations in key components like the PIK3CA gene or the loss of the tumor suppressor PTEN.[13][14]

Pathway Activation and Components:

  • Upstream Activation: The pathway is typically initiated by the binding of growth factors to Receptor Tyrosine Kinases (RTKs) on the cell surface.

  • PI3K Activation: This triggers the activation of Class I PI3Ks. These enzymes are heterodimers, consisting of a catalytic subunit (p110) and a regulatory subunit (p85). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-triphosphate (PIP3).[12]

  • AKT Recruitment and Activation: PIP3 recruits kinases like PDK1 and AKT (also known as Protein Kinase B) to the plasma membrane. For full activation, AKT requires phosphorylation at two key sites: Thr308 by PDK1 and Ser473 by the mTOR Complex 2 (mTORC2).[8][15]

  • mTOR Complexes and Downstream Effectors: Activated AKT phosphorylates and regulates a multitude of downstream targets, including the two distinct mTOR complexes:

    • mTORC1 (mTOR Complex 1): A key downstream effector of AKT that controls protein synthesis and cell growth by phosphorylating targets like S6 Kinase (S6K) and 4E-binding protein 1 (4E-BP1).[4]

    • mTORC2 (mTOR Complex 2): Acts as both an upstream activator (phosphorylating AKT at Ser473) and a downstream effector, influencing the cytoskeleton and cell survival.[4][12]

The central role and frequent dysregulation of this pathway make it an attractive target for cancer therapy.[5][14]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 p110 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Protein Synthesis S6K->Proliferation FourEBP1->Proliferation Inhibitor Pyridazinol Ligand (e.g., Gedatolisib) Inhibitor->PI3K Inhibits Inhibitor->mTORC2 Inhibits Inhibitor->mTORC1 Inhibits GrowthFactor Growth Factor GrowthFactor->RTK

Figure 1: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Section 2: Molecular Mechanism of Action

Ligands based on the morpholino-pyridazinol scaffold function as ATP-competitive inhibitors, targeting the kinase domain of both PI3K and mTOR. This dual inhibition is a key mechanistic feature, offering a more comprehensive blockade of the pathway than targeting a single node.

Target Engagement: The ATP-Binding Pocket

The core mechanism involves the ligand binding to the ATP-binding site within the catalytic p110 subunits of PI3K (α, β, γ, δ isoforms) and the kinase domain of mTOR.[4][5] The morpholino group is a critical pharmacophore, often forming a key hydrogen bond with the hinge region of the kinase domain, mimicking the interaction of the adenine ring of ATP.[9] The pyridazine or a bioisosteric triazine core serves as a rigid scaffold to correctly orient the morpholino group and other substituents for optimal binding.[7][8] By occupying this pocket, the inhibitor prevents ATP from binding, thereby blocking the phosphotransferase activity of the enzymes.

Consequences of Dual PI3K and mTOR Inhibition

Simultaneously inhibiting both PI3K and mTOR provides a powerful, synergistic blockade of the pathway.

  • PI3K Inhibition: Blocks the conversion of PIP2 to PIP3. This prevents the recruitment and subsequent activation of AKT, effectively shutting down the primary upstream signal.

  • mTOR Inhibition: Directly inhibits the kinase activity of both mTORC1 and mTORC2.

    • Inhibiting mTORC1 prevents the phosphorylation of S6K and 4E-BP1, leading to a shutdown of cap-dependent translation and protein synthesis required for cell growth.[12]

    • Inhibiting mTORC2 is crucial as it prevents the feedback phosphorylation and activation of AKT at Ser473, a mechanism that can lead to resistance when only PI3K is targeted.[12]

This dual-action mechanism ensures a more complete and durable shutdown of pathway signaling, which may prevent the emergence of resistance mediated by feedback loops.[5][14]

Downstream Cellular Effects

The biochemical inhibition of PI3K and mTOR translates into distinct, anti-proliferative cellular outcomes:

  • Inhibition of Downstream Signaling: A measurable decrease in the phosphorylation of key pathway markers, including p-AKT (S473 and T308), p-S6 ribosomal protein, and p-4E-BP1.[12][13]

  • Cell Cycle Arrest: The shutdown of growth signals leads to an arrest of the cell cycle, typically in the G1 phase.[16]

  • Induction of Apoptosis: By inhibiting the pro-survival signals mediated by AKT, these compounds can induce programmed cell death (apoptosis) in cancer cells that are dependent on the PI3K pathway.[5][6]

Inhibitor Profile PI3Kα PI3Kγ mTOR
Gedatolisib (PKI-587) IC₅₀ (nM)0.45.41.6
Table 1: Representative biochemical inhibitory potency (IC₅₀) of Gedatolisib against key PI3K isoforms and mTOR in cell-free assays. Data demonstrates potent, low-nanomolar dual activity.

Section 3: Experimental Characterization & Protocols

Elucidating the mechanism of action requires a combination of biochemical and cell-based assays. The causality behind experimental choices is critical: biochemical assays confirm direct enzyme inhibition, while cellular assays validate that this inhibition translates to the desired effect in a biological system.

Biochemical Kinase Assay (In Vitro)

Objective: To determine the direct inhibitory effect and calculate the half-maximal inhibitory concentration (IC₅₀) of the ligand against purified PI3K and mTOR enzymes.

Rationale: This cell-free assay isolates the enzyme and inhibitor from other cellular factors, providing a direct measure of target engagement and potency. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays like LanthaScreen™ are commonly used for their high-throughput compatibility and sensitivity.[10][17]

Protocol: TR-FRET Kinase Assay

  • Reagent Preparation: Prepare assay buffer, purified recombinant human PI3K or mTOR kinase, a fluorescently-labeled lipid substrate (e.g., for PI3K), and a terbium-labeled anti-phospho-product antibody.

  • Compound Plating: Serially dilute the test compound (e.g., from 100 µM to 1 pM) in DMSO and dispense into a 384-well assay plate. Include "no inhibitor" (vehicle) and "no enzyme" controls.

  • Kinase Reaction: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding EDTA. Add the terbium-labeled detection antibody. Incubate to allow antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., for terbium donor and GFP/fluorescein acceptor).

  • Analysis: Calculate the TR-FRET ratio. Plot the percentage of inhibition against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase_Assay_Workflow start Start plate_compound Plate Serial Dilution of Inhibitor start->plate_compound add_kinase Add Kinase & Fluorescent Substrate plate_compound->add_kinase add_atp Initiate with ATP Incubate add_kinase->add_atp add_stop Stop Reaction (EDTA) Add Tb-Antibody add_atp->add_stop read_plate Read TR-FRET Signal add_stop->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Figure 2: Workflow for a TR-FRET in vitro kinase assay.
Western Blot Analysis of Pathway Inhibition (Cell-Based)

Objective: To confirm that the inhibitor modulates the PI3K/mTOR pathway in intact cells by measuring the phosphorylation status of downstream effectors.

Rationale: Western blotting is a self-validating system for confirming target engagement in a cellular context. By probing for both the phosphorylated (active) and total forms of proteins like AKT and S6, one can definitively show a specific reduction in signaling activity caused by the compound.

Protocol: Western Blot for p-AKT and p-S6

  • Cell Culture & Treatment: Seed cancer cells with a known activated PI3K pathway (e.g., MCF-7, PC3) in 6-well plates. Once adherent, treat cells with increasing concentrations of the inhibitor for a defined period (e.g., 2-4 hours).

  • Cell Lysis: Aspirate media, wash cells with ice-cold PBS, and lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p-AKT S473, anti-total AKT, anti-p-S6, anti-total S6) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and image the resulting signal using a digital imager or film.

  • Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the specific inhibition of phosphorylation.

Western_Blot_Workflow start Start treat_cells Treat Cancer Cells with Inhibitor start->treat_cells lyse_cells Lyse Cells & Quantify Protein treat_cells->lyse_cells run_gel Separate Proteins by SDS-PAGE lyse_cells->run_gel transfer Transfer to PVDF Membrane run_gel->transfer probe_ab Probe with Primary & Secondary Antibodies transfer->probe_ab detect Detect with ECL & Image probe_ab->detect analyze Analyze Band Intensity detect->analyze end End analyze->end

Figure 3: Workflow for Western Blot analysis of pathway inhibition.

References

  • Gedatolisib - Wikipedia. (URL: [Link])

  • Hancock, M. K., et al. Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. Invitrogen Discovery Sciences. (URL: Not available)
  • Carlson, C. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 3058. (URL: [Link])

  • Dey, N., et al. (2011). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. Clinical Cancer Research, 17(13), 4351-4363. (URL: [Link])

  • gedatolisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])

  • Furet, P., et al. (2010). Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6895-6898. (URL: [Link])

  • Köhn, M., et al. (2021). Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. Biochemistry, 60(4), 364-374. (URL: [Link])

  • Wang, X., et al. (2019). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 24(19), 3460. (URL: [Link])

  • Designing Synthesis and Biological Evaluation of Pyridazinone Derivatives. (2018). International Journal of Research in Engineering and Science (IJRES). (URL: [Link])

  • Design, synthesis and biological evaluation of novel pyrazinone derivatives as PI3K/HDAC dual inhibitors. ResearchGate. (URL: [Link])

  • van der Vuurst de Vries, A. R., et al. (2019). Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. Cancers, 11(3), 323. (URL: [Link])

  • PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of multiple subtypes of human breast cancer. ResearchGate. (URL: [Link])

  • Poulsen, A., et al. (2012). Structure-based Optimization of Morpholino-Triazines as PI3K and mTOR Inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(2), 1009-1013. (URL: [Link])

  • Caporuscio, F., et al. (2024). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry. (URL: [Link])

  • Jhaveri, K., et al. (2022). A Phase 1B open-label study of gedatolisib (PF-05212384) in combination with other anti-tumour agents for patients with advanced solid tumours and triple-negative breast cancer. British Journal of Cancer, 127(11), 2011-2022. (URL: [Link])

  • Ciardiello, C., et al. (2023). The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway. Frontiers in Oncology, 13, 1273914. (URL: [Link])

  • Gao, G. R., et al. (2015). Design, synthesis and biological evaluation of acylhydrazone derivatives as PI3K inhibitors. Chinese Chemical Letters, 26(1), 118-120. (URL: [Link])

  • Gao, G. R., et al. (2015). Design, synthesis and biological evaluation of acylhydrazone derivatives as PI3K inhibitors. Chinese Chemical Letters, 26(1), 118-120. (URL: [Link])

  • He, W., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 86. (URL: [Link])

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. (URL: [Link])

  • Turlak, O., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10834. (URL: [Link])

  • Smith, M. C., et al. (2016). Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth. Molecular Cancer Therapeutics, 15(10), 2344-2356. (URL: [Link])

  • Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524-7543. (URL: [Link])

  • Massacesi, C., et al. (2016). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. Cancer Treatment Reviews, 46, 20-27. (URL: [Link])

  • Heffron, T. P. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Organic Chemistry, 17(10), 1001-1022. (URL: [Link])

  • Vadas, O., et al. (2021). Structural insights into the interaction of three Y-shaped ligands with PI3Kα. Proceedings of the National Academy of Sciences, 118(30), e2104593118. (URL: [Link])

  • Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524-7543. (URL: [Link])

  • Turlak, O., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10834. (URL: [Link])

  • Costa, C., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. International Journal of Molecular Sciences, 24(7), 6439. (URL: [Link])

  • Several reported potent morpholine based PI3K inhibitors with examples of binding mode. ResearchGate. (URL: [Link])

  • Lee, H. J., et al. (2014). Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5022-5026. (URL: [Link])

  • Chen, Y., et al. (2025). PI3K/mTOR Inhibitor Induces Context-Dependent Apoptosis and Methuosis in Cancer Cells. Pharmaceuticals, 18, 1849. (URL: [Link])

  • Ciraolo, E., et al. (2010). Dual inhibition of PI3K and mTOR inhibits autocrine and paracrine proliferative loops in PI3K/Akt/mTOR-addicted lymphomas. Blood, 115(22), 4455-4463. (URL: [Link])

Sources

Exploratory

thermodynamic stability of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol in biological media

Thermodynamic Stability and Conformational Dynamics of 6-((2S,6R)-2,6-Dimethylmorpholino)pyridazin-3-ol in Biological Media Executive Summary The compound 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol represents a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability and Conformational Dynamics of 6-((2S,6R)-2,6-Dimethylmorpholino)pyridazin-3-ol in Biological Media

Executive Summary

The compound 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol represents a highly privileged structural motif in modern medicinal chemistry, frequently utilized as a hinge-binding fragment in kinase inhibitors and CNS-targeted therapeutics. The successful integration of this fragment into a drug candidate requires a rigorous understanding of its thermodynamic behavior in aqueous biological environments (pH 7.4). This technical whitepaper dissects the two primary thermodynamic forces governing this molecule: the conformational locking of the cis-dimethylmorpholine ring and the prototropic tautomerism of the pyridazine core.

Structural Thermodynamics & Conformational Locking

The thermodynamic profile of the molecule is heavily dictated by the stereochemistry of its morpholine appendage. The (2S,6R) configuration dictates that the two methyl groups are cis to one another.

When the morpholine ring adopts its lowest-energy chair conformation, both methyl groups occupy equatorial positions . This is a critical thermodynamic advantage. If the stereochemistry were trans (e.g., 2S,6S), one methyl group would be forced into an axial position, inducing severe 1,3-diaxial steric clashes with the axial protons of the morpholine ring. This axial penalty would raise the ground state enthalpy ( ΔH ) by approximately 1.8 to 2.0 kcal/mol. By locking the molecule in a dual-equatorial state, the (2S,6R) configuration minimizes the internal strain energy and drastically reduces the entropic penalty ( −TΔS ) required to achieve the bioactive conformation upon target binding.

Prototropic Tautomerism and Solvation Dynamics

The pyridazine core introduces a complex thermodynamic equilibrium via lactim-lactam tautomerism. In biological media, the molecule exists in an equilibrium between the pyridazin-3-ol (lactim) and pyridazin-3(2H)-one (lactam) forms.

While the lactim form is often drawn in structural databases, the lactam form is overwhelmingly favored in aqueous biological media. The causality behind this shift lies in the Gibbs free energy of solvation ( ΔGsolv​ ). The highly polarized N-H and C=O bonds of the lactam form create a superior hydrogen-bonding network with explicit water molecules compared to the lactim form.

Theoretical studies using Density Functional Theory (DFT) have demonstrated that the direct, uncatalyzed intramolecular proton transfer from oxygen to nitrogen requires a prohibitive activation energy ( Ea​ ) of ~42.64 kcal/mol due to the extreme ring strain of the four-membered transition state. However, in protic biological media, explicit water molecules bridge the proton transfer. This water-assisted mechanism lowers the activation energy to a highly accessible 14.66 kcal/mol , ensuring rapid in vivo equilibration to the thermodynamically stable lactam state (). Similar water-cluster auxiliary mechanisms have been shown to universally reduce activation barriers in heterocyclic tautomerization ().

Tautomerization A Pyridazin-3-ol (Lactim Form) High Energy State B Water-Assisted Transition State Ea ~14.6 kcal/mol A->B Protic Solvation (H2O Bridge) C Pyridazin-3(2H)-one (Lactam Form) Thermodynamic Minimum B->C Proton Transfer

Fig 1: Water-assisted tautomerization pathway of the pyridazine core (Max Width: 760px).

Quantitative Thermodynamic Parameters

The following table summarizes the theoretical and empirical thermodynamic parameters of the compound's structural states in aqueous buffer (pH 7.4, 298K).

Thermodynamic ParameterLactim (Pyridazin-3-ol)Lactam (Pyridazin-3(2H)-one)Conformational Penalty (Axial vs Equatorial)
Relative Enthalpy ( ΔH ) +8.2 kcal/mol0.0 kcal/mol (Reference)+1.9 kcal/mol (per axial CH₃)
Activation Energy ( Ea​ ) N/A~14.6 kcal/mol (H₂O-assisted)~10.5 kcal/mol (Chair inversion)
Solvation Free Energy ( ΔGsolv​ ) -12.4 kcal/mol-18.7 kcal/molN/A
Predominant State in Plasma < 0.1%> 99.9%100% Equatorial-Equatorial

Experimental Methodologies for Thermodynamic Profiling

To rigorously validate the thermodynamic stability and binding energetics of this fragment, the following self-validating protocols must be employed.

Protocol 1: NMR-Based Tautomeric Equilibrium Analysis

Causality: Standard ¹H NMR is insufficient for quantifying tautomeric ratios because the exchange rate of the labile proton in aqueous media broadens the signal. Instead, we utilize ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR. The ¹⁵N chemical shift is a highly sensitive, unambiguous reporter of the nitrogen's protonation state, allowing precise quantification of the lactam vs. lactim populations.

  • Sample Preparation: Dissolve 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol in 500 µL of deuterated PBS buffer (pH 7.4, 99.9% D₂O) to a final concentration of 5 mM. Add 1% DSS as an internal chemical shift reference.

  • Spectral Acquisition: Acquire 2D ¹H-¹⁵N HSQC spectra at 298K using a 600 MHz NMR spectrometer equipped with a cryoprobe.

  • Self-Validating Control: Concurrently integrate the non-exchangeable morpholine methyl protons (doublets at ~1.2 ppm) in a standard 1D ¹H spectrum before and after the 2D acquisition. If the integral ratio of the morpholine protons to the DSS standard changes, it indicates compound degradation or precipitation, immediately invalidating the tautomeric ratio calculation.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Plasma Protein Binding

Causality: While surface plasmon resonance (SPR) provides kinetic data, ITC is the only technique that directly measures the enthalpy of binding ( ΔH ), allowing the direct deconvolution of the Gibbs free energy ( ΔG ) into its enthalpic and entropic ( −TΔS ) components. This is vital to prove that the (2S,6R) conformational lock successfully minimizes the entropic penalty.

  • Dialysis (Critical Step): Dialyze Human Serum Albumin (HSA) extensively against 1X PBS (pH 7.4) for 24 hours. Use the exact same dialysate buffer to dissolve the pyridazine ligand. This prevents heat-of-mixing artifacts.

  • Titration Execution: Load 50 µM HSA into the ITC sample cell and 500 µM of the ligand into the injection syringe. Perform 20 sequential injections of 2 µL at 298K, with 150-second intervals to allow the baseline to stabilize.

  • Self-Validating Control (Reverse Titration): To ensure the system is self-validating, perform a reverse-titration control (injecting 500 µM HSA into 50 µM ligand). Calculate the binding stoichiometry ( N ). If the N value from the reverse titration deviates from the exact reciprocal of the forward titration ( 1/N ), it definitively flags ligand self-aggregation or micelle formation in the syringe, invalidating the extracted thermodynamic parameters.

Workflow N1 Sample Prep (PBS Buffer, pH 7.4) N2 1H-15N HSQC NMR (Tautomer Quantification) N1->N2 N3 ITC Analysis (Binding Thermodynamics) N1->N3 N4 Data Integration (Gibbs Free Energy) N2->N4 N3->N4

Fig 2: Self-validating experimental workflow for thermodynamic profiling (Max Width: 760px).

References

  • Emamian, S., et al. "Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models." Journal of Molecular Graphics and Modelling, 2014.[Link]

  • Roy, S., & Sunoj, R. B. "Exploring the Effects of Water on the Mechanism of the Catalyst-Free Reaction between Isatin and 3-Methyl-2-pyrazolin-5-one from the Mixed Implicit/Explicit Multiple Types of Water Clusters." The Journal of Physical Chemistry B, 2021.[Link]

Foundational

Stereochemical Control and Application of cis-2,6-Dimethylmorpholine in Pyridazin-3-ol Scaffolds

The Privileged Nature of the Morpholine Scaffold In modern drug discovery, the morpholine ring is classified as a "privileged scaffold" due to its exceptional physicochemical properties. It provides a finely tuned balanc...

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Author: BenchChem Technical Support Team. Date: March 2026

The Privileged Nature of the Morpholine Scaffold

In modern drug discovery, the morpholine ring is classified as a "privileged scaffold" due to its exceptional physicochemical properties. It provides a finely tuned balance of lipophilicity and hydrophilicity, modulates the basicity (pKa) of adjacent amines, and improves overall aqueous solubility[1]. However, unsubstituted morpholines are often liabilities in late-stage drug development due to their susceptibility to cytochrome P450 (CYP)-mediated oxidative metabolism, particularly at the carbon atoms adjacent to the oxygen[2].

To circumvent this metabolic vulnerability, medicinal chemists employ strategic stereochemical modifications. The introduction of methyl groups at the C2 and C6 positions creates a sterically hindered environment that physically blocks CYP enzymes from accessing the vulnerable ether-like oxygen. The specific stereochemistry of these methyl groups—specifically the cis configuration—is paramount to maintaining the structural integrity and binding affinity of the molecule.

Stereochemical and Conformational Analysis

The compound cis-2,6-dimethylmorpholine is a meso compound. Because it possesses an internal plane of symmetry passing through the nitrogen and oxygen atoms, the two chiral centers have opposite configurations, designated absolutely as (2S,6R) or (2R,6S).

The causality behind selecting the cis isomer over the trans isomer lies in conformational thermodynamics. In the cis configuration, the morpholine ring adopts a stable chair conformation where both methyl groups simultaneously occupy equatorial positions [3]. This diequatorial arrangement is highly stable. Conversely, the trans isomer (which is chiral, existing as (2R,6R) or (2S,6S)) forces one of the methyl groups into an axial position. This results in severe 1,3-diaxial steric clashes with the axial protons on the opposite side of the ring, destabilizing the conformation and often reducing target binding affinity due to the distorted vector of the nitrogen lone pair[4].

ConformationalAnalysis A cis-2,6-Dimethylmorpholine (2S,6R) - Meso B Diequatorial Chair (Highly Stable) A->B Favored Conformer C Diaxial Chair (Highly Unstable) A->C Disfavored (1,3-diaxial strain) E Axial-Equatorial Chair (Moderate Stability) B->E Thermodynamic Preference D trans-2,6-Dimethylmorpholine (2R,6R) or (2S,6S) D->E Only available chair states

Conformational equilibrium of 2,6-dimethylmorpholine isomers.

Rationale for the Pyridazin-3-ol Scaffold

When the (2S,6R)-2,6-dimethylmorpholine motif is coupled to a pyridazin-3-ol ring, the resulting fragment—6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol —becomes a highly versatile building block.

The pyridazin-3-ol moiety exists in a tight tautomeric equilibrium with its pyridazin-3(2H)-one counterpart. This dual character allows the scaffold to act simultaneously as a hydrogen bond donor (via the N-H of the lactam form) and a hydrogen bond acceptor (via the carbonyl oxygen). This specific hydrogen-bonding network is highly prized for targeting kinase hinge regions or acting as a recognition element in RNA-splicing modulators.

Quantitative Physicochemical Impact

The addition of the cis-dimethyl groups alters the physicochemical profile of the parent morpholino-pyridazine scaffold, optimizing it for oral bioavailability and metabolic persistence.

Scaffold VariantpKa (Conjugate Acid)cLogPTPSA (Ų)In vitro HLM t₁/₂ (min)
6-(Morpholino)pyridazin-3-ol5.20.861.5~25
6-((2S,6R)-2,6-Dimethylmorpholino)pyridazin-3-ol 4.8 1.6 61.5 >120

Table 1: Representative physicochemical shift demonstrating the causality of cis-dimethyl substitution. The lower pKa reduces basicity (enhancing membrane permeability), while the increased cLogP and steric hindrance drastically improve Human Liver Microsome (HLM) stability.

Synthetic Strategy and Mechanistic Causality

The synthesis of this fragment relies on a regioselective Nucleophilic Aromatic Substitution (SNAr) followed by acidic hydrolysis.

  • SNAr Reaction: 3,6-dichloropyridazine is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms[5]. However, to prevent unwanted bis-substitution, the reaction must be strictly controlled. We utilize a single equivalent of the morpholine derivative and a sterically hindered base (N,N-Diisopropylethylamine, DIPEA) in a protic solvent (n-butanol). The protic solvent is critical as it hydrogen-bonds with the leaving group and stabilizes the transient negatively charged Meisenheimer complex[6],[7].

  • Hydrolysis: The remaining chloride is highly resilient to standard aqueous base due to the electron-donating effect of the newly installed morpholine ring. Therefore, forcing conditions using sodium acetate in refluxing acetic acid are employed to drive the hydrolysis to the thermodynamically stable pyridazin-3-ol tautomer.

SyntheticWorkflow SM 3,6-Dichloropyridazine + cis-2,6-Dimethylmorpholine Step1 SNAr Reaction (DIPEA, n-BuOH, 120°C) SM->Step1 Int 3-Chloro-6-((2S,6R)-2,6- dimethylmorpholino)pyridazine Step1->Int Regioselective Mono-substitution Step2 Hydrolysis (NaOAc, AcOH, Reflux) Int->Step2 IPC: LC-MS >98% purity Prod 6-((2S,6R)-2,6-dimethylmorpholino) pyridazin-3-ol Step2->Prod Tautomeric Equilibrium

Synthetic workflow for 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure stereochemical integrity and reaction completion.

Step 1: Synthesis of 3-chloro-6-((2S,6R)-2,6-dimethylmorpholino)pyridazine
  • Charge: To a 500 mL round-bottom flask equipped with a reflux condenser, add 3,6-dichloropyridazine (14.9 g, 100.0 mmol, 1.0 eq) and n-butanol (150 mL).

  • Amine Addition: Add (2S,6R)-2,6-dimethylmorpholine (12.1 g, 105.0 mmol, 1.05 eq) dropwise at room temperature. Causality: Slight excess ensures complete consumption of the dichloride without promoting bis-substitution.

  • Base Addition: Add DIPEA (25.8 g, 200.0 mmol, 2.0 eq).

  • Heating: Heat the reaction mixture to 120 °C for 16 hours.

  • IPC Validation: Sample the reaction mixture (10 µL) and dilute in MeCN (1 mL). Analyze via LC-MS. Acceptance Criteria: >98% conversion of 3,6-dichloropyridazine (m/z 149) to the mono-substituted intermediate (m/z 228[M+H]+). Bis-substituted byproduct (m/z 307) must be <2%.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between dichloromethane (200 mL) and water (200 mL). Extract the aqueous layer with DCM (2 x 100 mL). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate as a pale yellow solid.

Step 2: Hydrolysis to 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol
  • Charge: Dissolve the intermediate from Step 1 (~22.7 g, 100.0 mmol, 1.0 eq) in glacial acetic acid (100 mL).

  • Reagent Addition: Add anhydrous sodium acetate (24.6 g, 300.0 mmol, 3.0 eq). Causality: Acetate acts as the initial nucleophile displacing the chloride, forming an unstable intermediate that rapidly hydrolyzes to the alcohol/ketone.

  • Heating: Reflux the mixture (approx. 118 °C) for 12 hours.

  • IPC Validation: Analyze via LC-MS. Acceptance Criteria: Complete disappearance of the m/z 228 peak, emergence of the product peak at m/z 210 [M+H]+.

  • Workup: Cool the mixture to room temperature and remove acetic acid under reduced pressure. Suspend the residue in water (150 mL) and adjust the pH to 7.0 using saturated aqueous NaHCO₃.

  • Isolation: Filter the resulting precipitate, wash with cold water (50 mL), and dry under vacuum at 50 °C for 24 hours.

  • Final Validation: Confirm the meso diequatorial structure via ¹H-NMR (DMSO-d₆). The methyl doublets should appear cleanly around 1.15 ppm, and the axial/equatorial protons of the morpholine ring must exhibit coupling constants characteristic of a rigid chair conformation (J_ax-ax ≈ 10-12 Hz).

Sources

Exploratory

Comprehensive Technical Guide on the Electronic Properties and Tautomeric Dynamics of the Pyridazin-3-ol Ring

Target Molecule: 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The compound 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The compound 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol represents a highly specialized heterocyclic scaffold frequently utilized in modern drug discovery. The core pyridazine ring is an electron-deficient diazine, but its electronic character is profoundly modulated by two competing structural features: the tautomerizable hydroxyl group at C3 and the strongly electron-donating morpholine moiety at C6. Understanding the electronic properties of this system is paramount for predicting its pharmacokinetics, hydrogen-bonding capacity, and target binding affinity. This whitepaper dissects the electronic architecture, tautomeric thermodynamics, and provides self-validating experimental protocols to characterize this scaffold.

Electronic Architecture and Tautomeric Equilibrium

Thermodynamics of Tautomerism

The pyridazin-3-ol ring exists in a dynamic tautomeric equilibrium with its lactam counterpart, pyridazin-3(2H)-one. The conversion between the lactim (OH) and lactam (NH) forms is highly dependent on the solvation environment. Theoretical studies utilizing Density Functional Theory (DFT) at the B3LYP/6-311++G** level have elucidated the energetic landscape of this proton transfer[1].

In the gas phase or aprotic environments, the direct intramolecular hydrogen transfer proceeds via a highly strained four-membered transition state, demanding a prohibitive activation energy of 42.64 kcal/mol[1]. Consequently, this direct pathway is kinetically disfavored. However, the introduction of explicit protic solvents (e.g., water, methanol) or the formation of hydrogen-bonded dimers fundamentally alters the reaction coordinate. A solvent-assisted double hydrogen transfer mechanism bypasses the strained transition state, drastically reducing the activation energy to 14.66 kcal/mol[1]. This causality explains why the tautomeric ratio is exquisitely sensitive to solvent polarity and hydrogen-bond donor capacity.

Tautomerization_Pathway Lactam Pyridazin-3(2H)-one (Lactam Form) TS_Direct Direct H-Transfer Ea = 42.64 kcal/mol Lactam->TS_Direct Aprotic / Gas Phase TS_Solvent Solvent/Dimer Assisted Ea = 14.66 kcal/mol Lactam->TS_Solvent Protic Solvents (H2O/MeOH) Lactim Pyridazin-3-ol (Lactim Form) TS_Direct->Lactim TS_Solvent->Lactim

Mechanistic pathways of pyridazin-3-ol tautomerization showing solvent-dependent activation barriers.

Stereoelectronic Effects of the Morpholine Ring

The (2S,6R)-2,6-dimethylmorpholino substituent acts as a potent stereoelectronic modulator. The nitrogen lone pair exerts a strong positive mesomeric (+M) effect, delocalizing electron density into the pyridazine π -system. Research on analogous systems demonstrates that electron-donating substituents at the 6-position significantly enhance the electron density of the pyridazine ring, particularly at the N1 and N2 positions[2]. This electronic enrichment stabilizes the highly polarizable lactam form and shifts the equilibrium dynamics compared to the unsubstituted parent heterocycle[2].

Furthermore, the (2S,6R) stereochemistry locks the morpholine ring into a stable chair conformation with both methyl groups in equatorial positions. This minimizes 1,3-diaxial steric clashes, allowing the morpholine nitrogen to achieve optimal coplanarity with the pyridazine ring, thereby maximizing n→π∗ orbital overlap.

Quantitative Electronic Parameters

The following table summarizes the key thermodynamic and electronic parameters governing the behavior of the pyridazin-3-ol scaffold.

ParameterValue / RangeMethod / Condition
Activation Energy (Direct H-Transfer) 42.64 kcal/molDFT (B3LYP/6-311++G**)[1]
Activation Energy (Solvent-Assisted) 14.66 kcal/molDFT (Protic Solvation Model)[1]
Predominant Tautomer (Aprotic Solvent) Pyridazin-3-ol (Lactim)NMR Spectroscopy (e.g., CDCl 3​ )
Predominant Tautomer (Protic Solvent) Pyridazin-3(2H)-one (Lactam)NMR Spectroscopy (e.g., D 2​ O, DMSO-d 6​ )
HOMO Energy Level -5.8 to -6.1 eVCyclic Voltammetry (Estimated range)

Self-Validating Experimental Protocols

To rigorously characterize the electronic properties of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol, experimental workflows must be designed with built-in causality and self-validation mechanisms.

Protocol 1: NMR-Based Elucidation of Tautomeric Thermodynamics

Causality: Variable Temperature (VT) NMR is employed because the tautomeric equilibrium is temperature-dependent. By plotting the natural log of the equilibrium constant ( Keq​ ) against 1/T (van 't Hoff plot), we can extract the precise enthalpy ( ΔH ) and entropy ( ΔS ) of the tautomerization.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d 6​ .

    • Self-Validation Step: Spike the sample with 1 μ L of Tetramethylsilane (TMS). Because temperature fluctuations alter solvent viscosity and magnetic susceptibility, TMS acts as an absolute internal chemical shift reference to prevent artifactual shift drift across the VT-NMR run.

  • Baseline Acquisition (298 K): Acquire 1D 1 H and 13 C spectra. Integrate the distinct C4/C5 proton signals to establish the baseline lactam:lactim ratio.

  • 15 N HMBC Mapping: Acquire a 1 H- 15 N HMBC spectrum. Causality: The chemical shift of the ring nitrogens drastically changes between protonated (lactam) and unprotonated (lactim) states, providing definitive proof of the dominant tautomer without relying solely on exchangeable O-H/N-H protons (which often broaden into the baseline).

  • VT-NMR Execution: Acquire 1 H spectra from 298 K to 358 K in 10 K increments. Allow exactly 5 minutes of thermal equilibration per step to ensure the system reaches a thermodynamic steady-state before pulsing.

Protocol 2: Electrochemical Profiling via Cyclic Voltammetry (CV)

Causality: CV maps the HOMO/LUMO energy levels empirically. The electron-donating morpholine substitution raises the HOMO level, making the molecule more easily oxidized compared to the parent pyridazine.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous acetonitrile. Causality: TBAPF 6​ provides necessary ionic conductivity while maintaining a wide electrochemical window free of background redox events.

  • Cell Assembly: Utilize a glassy carbon (GC) working electrode, a platinum wire counter electrode, and an Ag/Ag + non-aqueous reference electrode. Polish the GC electrode with 0.05 μ m alumina slurry immediately prior to use to ensure a pristine electroactive surface.

  • Analyte Addition & Degassing: Add the compound to a final concentration of 1 mM. Purge the solution with ultra-high purity N 2​ for 10 minutes. Causality: Dissolved oxygen is electrochemically active and will produce confounding reduction peaks; N 2​ purging eliminates this interference.

  • Scan Execution: Sweep the potential from -2.0 V to +1.5 V at a scan rate of 100 mV/s.

  • Internal Calibration (Self-Validation): Post-acquisition, spike the solution with 1 mM Ferrocene (Fc) and rerun the scan. The Fc/Fc + redox couple serves as an absolute internal reference standard. This corrects for any drift in the Ag/Ag + reference electrode, ensuring the trustworthiness of the calculated HOMO/LUMO values.

Experimental_Workflow S1 1. Sample Preparation Dissolve in DMSO-d6 / MeCN S2 2. NMR Spectroscopy 1H/13C, 15N-HMBC & VT-NMR S1->S2 Tautomer Ratio S3 3. Cyclic Voltammetry 0.1 M TBAPF6, GC Electrode S1->S3 Redox Profiling S4 4. Data Synthesis Correlate Shift Data with HOMO/LUMO S2->S4 Electronic Mapping S3->S4 Bandgap Validation

Self-validating experimental workflow for characterizing heterocycle electronic properties.

Conclusion

The electronic behavior of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol is dictated by a delicate interplay between solvent-mediated tautomerization and stereoelectronically controlled resonance donation. By leveraging the self-validating NMR and CV protocols outlined in this guide, researchers can accurately map the energetic landscape of this scaffold, enabling highly rational structure-based drug design.

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol via Nucleophilic Aromatic Substitution: An Application Note and Detailed Protocol

Introduction: The Significance of Substituted Pyridazinones in Drug Discovery The pyridazin-3(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Pyridazinones in Drug Discovery

The pyridazin-3(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2] The ability to functionalize the pyridazine ring at specific positions is crucial for modulating the pharmacological profile of these molecules. The C6 position of the pyridazin-3(2H)-one core is a key site for modification, often influencing target affinity and selectivity.

This application note provides a comprehensive guide to the synthesis of a specific pyridazinone derivative, 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol , through a nucleophilic aromatic substitution (SNAr) reaction. This method offers a direct and efficient route to this and related compounds, which are of significant interest to researchers in drug development. The inclusion of the chiral (2S,6R)-2,6-dimethylmorpholine moiety is a common strategy in modern drug design to explore stereospecific interactions with biological targets and to optimize pharmacokinetic properties.[3]

Causality of Experimental Design: The SNAr Approach

The synthesis of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol is achieved via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. The choice of this synthetic strategy is predicated on the inherent electronic properties of the starting materials.

The Electrophilic Pyridazine Core: The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms. This electron deficiency is further enhanced by the oxo group at the C3 position. Consequently, the carbon atoms of the pyridazine ring are susceptible to attack by nucleophiles. The chlorine atom at the C6 position serves as a good leaving group, facilitating the substitution reaction.

The Nucleophilic Amine: (2S,6R)-2,6-dimethylmorpholine is a secondary amine that acts as the nucleophile in this reaction. The lone pair of electrons on the nitrogen atom readily attacks the electron-deficient C6 position of the pyridazine ring.

The overall transformation is a classic addition-elimination mechanism, which is characteristic of SNAr reactions on electron-poor aromatic and heteroaromatic systems.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-chloro-6-hydroxypyridazine≥97%Commercially Available
(2S,6R)-2,6-dimethylmorpholine≥98%Commercially Available
N,N-Diisopropylethylamine (DIPEA)≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
BrinePrepared in-house
Anhydrous sodium sulfate (Na₂SO₄)Commercially Available

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-chloro-6-hydroxypyridazine (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material. To this solution, add (2S,6R)-2,6-dimethylmorpholine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate (3 x).

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol.

Visualization of the Synthetic Workflow

SNAr_Synthesis cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Work-up & Purification cluster_product Final Product 3-chloro-6-hydroxypyridazine 3-chloro-6-hydroxypyridazine SNAr Reaction SNAr Reaction 3-chloro-6-hydroxypyridazine->SNAr Reaction 2,6-dimethylmorpholine 2,6-dimethylmorpholine 2,6-dimethylmorpholine->SNAr Reaction Aqueous Work-up Aqueous Work-up SNAr Reaction->Aqueous Work-up Reaction Mixture DMF, DIPEA, 80-100°C DMF, DIPEA, 80-100°C Extraction Extraction Aqueous Work-up->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Crude Product Target Molecule 6-((2S,6R)-2,6-dimethyl- morpholino)pyridazin-3-ol Column Chromatography->Target Molecule Purified Product

Sources

Application

use of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol as a pharmaceutical intermediate

An In-depth Guide to the Utilization of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol as a Key Pharmaceutical Intermediate Authored by: A Senior Application Scientist Abstract This comprehensive guide details the stra...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Utilization of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol as a Key Pharmaceutical Intermediate

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the strategic importance, synthesis, and quality control of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol, a heterocyclic compound of significant interest in modern drug discovery. The pyridazin-3-one core is a recognized pharmacophore in numerous bioactive agents, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases.[1] The inclusion of the stereochemically defined (2S,6R)-2,6-dimethylmorpholine moiety often imparts favorable properties such as improved metabolic stability, solubility, and target engagement. This document provides researchers, medicinal chemists, and drug development professionals with a robust framework for the synthesis and analytical validation of this intermediate, enabling its effective integration into drug discovery pipelines.

Introduction and Strategic Rationale

The pyridazinone scaffold is a versatile heterocyclic motif that has been extensively explored in medicinal chemistry. Its unique electronic properties, including dual hydrogen-bonding capabilities, make it an effective component for molecular recognition at enzyme active sites, particularly ATP-binding pockets of kinases.[2] The fusion of this core with a 2,6-dimethylmorpholine substituent is a strategic design element. The dimethyl substitution can sterically shield the morpholine nitrogen from metabolic degradation, while the overall moiety can enhance aqueous solubility and provide specific steric and electronic interactions to optimize ligand-protein binding. Consequently, 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol serves as a crucial building block for constructing complex lead compounds and drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented below. These values are calculated or estimated based on its structure and are crucial for planning synthetic workups, purifications, and formulation studies.

PropertyValueSource
Molecular Formula C₁₀H₁₅N₃O₂N/A
Molecular Weight 209.25 g/mol N/A
CAS Number 1207257-21-6N/A
Appearance Off-white to pale yellow solid (predicted)N/A
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (predicted)N/A
pKa ~8.5 (predicted, for the pyridazinol tautomer)N/A

Proposed Synthetic Pathway and Rationale

The synthesis of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol can be efficiently achieved through a two-step sequence starting from the readily available 3,6-dichloropyridazine. This pathway leverages a regioselective nucleophilic aromatic substitution (SNAr) followed by a hydrolysis step.

Diagram of the Synthetic Workflow

Synthetic_Pathway Proposed Synthesis of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol A 3,6-Dichloropyridazine reagent1 A->reagent1 B (2S,6R)-2,6-Dimethylmorpholine B->reagent1 C Intermediate: 3-Chloro-6-((2S,6R)-2,6- dimethylmorpholino)pyridazine reagent2 C->reagent2 D Final Product: 6-((2S,6R)-2,6-dimethylmorpholino) pyridazin-3-ol reagent1->C Step 1: SNAr DIPEA, n-Butanol, 100 °C reagent2->D Step 2: Hydrolysis 6M HCl, 100 °C

Caption: Synthetic route from 3,6-dichloropyridazine.

Detailed Experimental Protocols

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a laboratory coat, and chemical-resistant gloves.[3]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[4]

  • Reagent Handling: 3,6-Dichloropyridazine is a hazardous substance; avoid inhalation and contact with skin and eyes.[3] Strong acids like HCl are corrosive and should be handled with extreme care.[5]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step 1: Synthesis of 3-Chloro-6-((2S,6R)-2,6-dimethylmorpholino)pyridazine

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atoms on the pyridazine ring are activated towards substitution by the electron-withdrawing nature of the ring nitrogens. The reaction with (2S,6R)-2,6-dimethylmorpholine is expected to be regioselective, yielding the monosubstituted product under controlled conditions.

Materials:

  • 3,6-Dichloropyridazine (1.0 eq)

  • (2S,6R)-2,6-Dimethylmorpholine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • n-Butanol

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,6-dichloropyridazine (1.0 eq).

  • Dissolve the starting material in n-butanol (approximately 5-10 mL per gram of dichloropyridazine).

  • Add (2S,6R)-2,6-dimethylmorpholine (1.1 eq) to the solution, followed by the addition of DIPEA (1.5 eq).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. n-Butanol is a suitable high-boiling solvent for this type of SNAr reaction.[6]

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the n-butanol.

  • Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure intermediate.

Step 2: Synthesis of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol

The final product is obtained by hydrolysis of the remaining chloro-substituent on the pyridazine ring. Acid-catalyzed hydrolysis is a robust method for this transformation.

Materials:

  • 3-Chloro-6-((2S,6R)-2,6-dimethylmorpholino)pyridazine (1.0 eq)

  • 6M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Dichloromethane (DCM)

Protocol:

  • In a round-bottom flask, suspend the intermediate from Step 1 in 6M HCl (approximately 10 mL per gram of intermediate).

  • Heat the mixture to 100 °C with vigorous stirring for 6-12 hours.

    • Causality: The high temperature and acidic conditions facilitate the nucleophilic attack of water on the carbon bearing the chlorine atom, leading to its displacement and the formation of the pyridazinol tautomer.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture in an ice bath.

  • Carefully neutralize the mixture by the slow addition of a 2M NaOH solution until the pH is approximately 7-8.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash chromatography to afford the final product.

Analytical Quality Control Protocols

To ensure the identity, purity, and quality of the synthesized intermediate, a panel of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To determine the purity of the final compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid or trifluoroacetic acid).

    • Example Gradient: 10% to 95% acetonitrile over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Acceptance Criterion: Purity ≥ 95% (area normalization).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To confirm the chemical structure of the final product.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Expected signals for the pyridazine ring protons.

    • Characteristic signals for the 2,6-dimethylmorpholine moiety, including the methyl doublets and the morpholine ring protons.

    • A broad singlet corresponding to the pyridazinol -OH (or pyridazinone -NH) proton, which is D₂O exchangeable.[7][8]

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Expected signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the pyridazinone tautomer.[7][8]

Mass Spectrometry (MS)
  • Purpose: To confirm the molecular weight of the final product.

  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Expected Ion: [M+H]⁺ corresponding to the exact mass of the protonated molecule.

Applications in Drug Discovery

6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol is a valuable intermediate for the synthesis of kinase inhibitors. The pyridazinol hydroxyl group provides a convenient handle for further functionalization, typically through O-alkylation or conversion to a leaving group for subsequent coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of various pharmacophoric elements to modulate potency, selectivity, and pharmacokinetic properties. Its application is particularly relevant in the development of inhibitors for pathways implicated in cancer and autoimmune diseases, such as PI3K, mTOR, and MAP kinases.[1][9][10]

References

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (URL not available)
  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [Link]

  • American Chemical Society. (2024, June 22). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2025, April 17). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Retrieved from [Link]

  • MDPI. (2023, January 9). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]

  • MDPI. (2022, June 13). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Pharma Research Library. (2026, January 31). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. International Journal of Chemistry and Pharmaceutical Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 2). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Retrieved from [Link]

Sources

Method

Topic: A Scalable and Robust Manufacturing Process for 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol

An Application Note from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This application note provides a comprehensive guide to the scale-up manufacturing...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the scale-up manufacturing process for the active pharmaceutical ingredient (API) 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol. The narrative is structured to deliver not only step-by-step protocols but also the underlying scientific rationale for key process decisions, ensuring both reproducibility and a deep understanding of the manufacturing workflow. We will detail a convergent synthetic strategy, focusing on the preparation of two key intermediates: the chiral morpholine fragment and the activated pyridazinone core. Emphasis is placed on process controls, safety, purification, and the implementation of Process Analytical Technology (PAT) to ensure the consistent production of high-quality API. This document is intended to serve as a practical guide for professionals navigating the complex transition from laboratory-scale synthesis to commercial production.[1]

Introduction: The Imperative for a Scalable Process

The molecule 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol incorporates a privileged chiral morpholine scaffold, a structural motif frequently found in biologically active compounds due to its favorable physicochemical properties, such as enhanced metabolic stability and aqueous solubility.[2] The pyridazinone core is also a well-established pharmacophore with a wide range of biological activities.[3][4] The successful development of any drug candidate hinges on a manufacturing process that is not only efficient and high-yielding but also robust, scalable, and compliant with regulatory standards.[5]

Transitioning a synthetic route from a laboratory bench to a manufacturing plant introduces significant challenges.[6][7] Issues such as heat and mass transfer, mixing efficiency, process variability, and cost management become paramount.[1][7] This guide addresses these challenges by presenting a well-defined process, incorporating modern manufacturing principles like Process Analytical Technology (PAT) to ensure real-time understanding and control.[8][9]

Retrosynthetic Analysis and Strategic Overview

A convergent approach is selected for the synthesis of the target molecule. This strategy offers greater flexibility and efficiency in a manufacturing setting by allowing for the parallel synthesis and purification of key fragments, which are then combined in the final steps.

The retrosynthetic disconnection reveals two primary building blocks:

  • Key Intermediate 1 (KI-1): The chiral (2S,6R)-2,6-dimethylmorpholine.

  • Key Intermediate 2 (KI-2): An activated pyridazinone core, specifically 6-chloropyridazin-3-ol.

The forward synthesis, therefore, involves the independent, scaled-up preparation of these two intermediates, followed by a nucleophilic aromatic substitution (SNAr) reaction to couple them and yield the final product.

G cluster_disconnect Final Convergent Coupling (SNAr) cluster_KI1 Asymmetric Synthesis cluster_KI2 Heterocycle Formation API Target API: 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol KI1 KI-1: (2S,6R)-2,6-dimethylmorpholine API->KI1 Disconnect C-N Bond KI2 KI-2: 6-chloropyridazin-3-ol API->KI2 Precursor1 Dehydro-2,6-dimethylmorpholine Precursor KI1->Precursor1 Asymmetric Hydrogenation Precursor2 3,6-Dichloropyridazine KI2->Precursor2 Selective Hydrolysis

Caption: Retrosynthetic analysis of the target API.

Synthesis of Key Intermediate 1 (KI-1): (2S,6R)-2,6-dimethylmorpholine

The stereospecific synthesis of the cis-2,6-dimethylmorpholine fragment is critical for the biological activity of the final API. Asymmetric hydrogenation of a dehydromorpholine precursor is a highly efficient, atom-economical, and scalable method for establishing the required stereocenters.[10][11][12]

Protocol 3.1: Asymmetric Hydrogenation

This protocol outlines the rhodium-catalyzed asymmetric hydrogenation to produce the chiral morpholine intermediate.

Step-by-Step Methodology:

  • Catalyst Preparation (In an inert atmosphere, e.g., glovebox):

    • To a dry Schlenk flask, add the rhodium precatalyst [Rh(COD)₂]BF₄ (0.01 eq) and a suitable chiral bisphosphine ligand, such as SKP-Phos (0.011 eq).[2][10] The choice of a ligand with a large bite angle is crucial for achieving high enantioselectivity in this class of substrates.[10]

    • Add anhydrous, degassed dichloromethane (DCM) and stir at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup:

    • In a high-pressure hydrogenation reactor, charge the dehydromorpholine substrate (1.0 eq).

    • Dissolve the substrate in anhydrous, degassed DCM.

  • Hydrogenation:

    • Transfer the prepared catalyst solution to the reactor via cannula under an inert atmosphere.

    • Seal the reactor, purge several times with high-purity hydrogen gas, and then pressurize to 50 atm.

    • Stir the reaction mixture at room temperature for 24 hours or until reaction completion is confirmed by in-line monitoring (e.g., FTIR) or off-line analysis (e.g., GC-MS).

  • Work-up and Isolation:

    • Carefully vent the hydrogen pressure.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • The crude product can then be purified. For scale-up, direct use in the next step after a simple filtration to remove the catalyst may be possible, or a distillation if required for purity.

ParameterSpecificationRationale
Substrate Concentration0.1 - 0.5 MBalances reaction rate and solubility while managing exotherms.
Catalyst Loading0.5 - 1.0 mol%Optimizes reaction speed against the high cost of the catalyst.
H₂ Pressure30 - 50 atmHigher pressure increases reaction rate but requires specialized equipment.[11]
Temperature20 - 25 °CThe reaction proceeds efficiently at room temperature, avoiding side reactions.
SolventDichloromethane (DCM)Excellent solvent for both substrate and catalyst complex.
Expected Yield>95%Highly efficient transformation.
Expected Purity (ee)>99%Excellent enantioselectivity is achievable with the correct ligand.[10]

Synthesis of Key Intermediate 2 (KI-2): 6-chloropyridazin-3-ol

This intermediate is readily prepared from the commercially available 3,6-dichloropyridazine via a selective hydrolysis reaction. Controlling the reaction conditions is key to achieving mono-substitution.

Protocol 4.1: Selective Hydrolysis

Step-by-Step Methodology:

  • Reaction Setup:

    • Charge a suitable reactor with 3,6-dichloropyridazine (1.0 eq).

    • Add a solution of acetic acid and water (e.g., 5:1 v/v).[13]

    • Add potassium acetate (1.0 eq) as the nucleophilic source and base.[13]

  • Reaction Execution:

    • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by HPLC until the starting material is consumed. The use of microwave heating can significantly shorten reaction times in lab-scale, but for plant-scale, conventional heating is used.[13]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add water and ethyl acetate to the residue. The product has limited solubility in water and will precipitate or can be extracted.

    • Filter the precipitated solid, wash with cold water, and dry under vacuum. Alternatively, perform a liquid-liquid extraction with ethyl acetate.[13]

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.[13]

ParameterSpecificationRationale
Reagents3,6-dichloropyridazine, Potassium AcetateReadily available and cost-effective starting materials.
SolventAcetic Acid / WaterProvides the source of hydroxide (via acetate hydrolysis) and controls reactivity.
Temperature100 - 110 °CSufficient thermal energy to drive the reaction at a reasonable rate.
Reaction Time4 - 6 hoursTypical time to achieve full conversion at scale.
Expected Yield90 - 95%Efficient and high-yielding chemical transformation.[13]
Purity>98% (by HPLC)The product is often sufficiently pure for the next step after simple isolation.

Final API Synthesis: Convergent Coupling

The final step is a nucleophilic aromatic substitution (SNAr) reaction where the secondary amine of the morpholine intermediate displaces the chlorine atom on the pyridazinone ring.

G KI1 KI-1: (2S,6R)-2,6-dimethylmorpholine Reaction SNAr Coupling KI1->Reaction KI2 KI-2: 6-chloropyridazin-3-ol KI2->Reaction Base Non-nucleophilic Base (e.g., DIPEA) Base->Reaction Solvent High-boiling Solvent (e.g., Toluene, NMP) Solvent->Reaction Heat Heat (>100 °C) Heat->Reaction API Final API Product Reaction->API

Caption: Workflow for the final SNAr coupling step.

Protocol 5.1: SNAr Coupling Reaction

Step-by-Step Methodology:

  • Reaction Setup:

    • To a reactor, charge 6-chloropyridazin-3-ol (KI-2, 1.0 eq), (2S,6R)-2,6-dimethylmorpholine (KI-1, 1.1 eq), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 eq).

    • Add a high-boiling point solvent such as N-Methyl-2-pyrrolidone (NMP) or toluene. NMP is an excellent solvent for SNAr reactions but can be difficult to remove; toluene is a good alternative for easier work-up.

  • Reaction Execution:

    • Heat the reaction mixture to 120-140 °C.

    • Maintain the temperature and monitor the reaction by HPLC for the disappearance of the starting materials (typically 12-24 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to 60-70 °C.

    • Add an anti-solvent such as water or isopropanol to precipitate the crude product. The choice of anti-solvent is critical and must be determined experimentally to maximize yield and purity.

    • Stir the resulting slurry for several hours while cooling to room temperature to allow for complete crystallization.

    • Isolate the crude solid by filtration, wash with the anti-solvent, and dry under vacuum.

Downstream Processing: API Purification and Crystallization

The final purification step is critical to meet the stringent purity requirements for an API.[14] Crystallization is the most important unit operation for controlling not only chemical purity but also the physical properties of the API, such as crystal form (polymorphism), particle size distribution, and bulk density.[15][]

Protocol 6.1: Final API Crystallization

Step-by-Step Methodology:

  • Dissolution:

    • Charge the crude, dried API into a clean, crystallizer vessel.

    • Add a suitable solvent (e.g., ethanol, methanol, or a solvent mixture determined during development) and heat to reflux to ensure complete dissolution.

  • Clarification Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration through a cartridge filter to obtain a clear solution.

  • Controlled Cooling & Seeding:

    • Cool the solution at a controlled rate (e.g., 10-20 °C/hour).

    • At the determined metastable zone temperature, add seed crystals of the desired polymorphic form (0.1-1.0% w/w). Seeding is crucial for controlling crystal form and achieving a consistent particle size.

    • Continue the controlled cooling profile to the final temperature (e.g., 0-5 °C).

  • Maturation & Isolation:

    • Hold the slurry at the final temperature for several hours (aging) to ensure maximum yield and phase equilibrium.

    • Isolate the pure API crystals by filtration or centrifugation.

    • Wash the filter cake with a small amount of cold, fresh solvent.

  • Drying:

    • Dry the API crystals under vacuum at a controlled temperature (e.g., 40-50 °C) until the residual solvent content meets ICH guidelines.

Quality AttributeSpecificationAnalytical Method
AppearanceWhite to Off-White Crystalline SolidVisual
IdentityConforms to reference standardFTIR, ¹H NMR, MS
Assay99.0 - 101.0 %HPLC
Chiral Purity≥99.5% (2S,6R) isomerChiral HPLC
ImpuritiesIndividual ≤0.10%, Total ≤0.50%HPLC
Crystal FormConsistent (e.g., Form I)XRPD, DSC
Residual SolventsMeets ICH Q3C limitsGC-HS

Scale-Up and Process Analytical Technology (PAT)

Scaling up this process requires careful consideration of engineering and safety principles.[17] The PAT framework, as encouraged by regulatory agencies like the FDA, is a mechanism to design, analyze, and control manufacturing through timely measurements of critical process parameters (CPPs) that affect critical quality attributes (CQAs).[8][9]

G cluster_workflow Manufacturing Workflow cluster_pat PAT Integration Coupling Step 5: SNAr Coupling Crystallization Step 6: Crystallization Coupling->Crystallization Drying Drying Crystallization->Drying API Final API Drying->API FTIR In-line FTIR/Raman (Reaction Kinetics) FTIR->Coupling Monitors Reactant Consumption FBRM FBRM/PVM (Crystal Size/Shape) FBRM->Crystallization Monitors Nucleation & Growth NIR NIR Spectroscopy (Moisture Content) NIR->Drying Monitors Solvent Removal

Caption: Integration of PAT tools into the manufacturing workflow.

  • SNAr Coupling: The reaction kinetics can be monitored in real-time using an in-line FTIR or Raman probe.[18] This allows for precise determination of the reaction endpoint, preventing the formation of degradation impurities from prolonged heating and ensuring batch-to-batch consistency.[7]

  • Crystallization: This is the most critical step for PAT implementation.

    • Focused Beam Reflectance Measurement (FBRM): Provides real-time data on particle size and count, allowing for precise control over the cooling and seeding process to achieve the target particle size distribution.

    • Particle Vision and Measurement (PVM): Provides images of the crystals in real-time, helping to identify and control agglomeration or changes in crystal habit.

  • Drying: Near-infrared (NIR) spectroscopy can be used as an in-line method to monitor the residual solvent content, allowing for the precise determination of the drying endpoint and preventing over-drying, which can damage the API.

By integrating these PAT tools, the manufacturing process shifts from a static, time-based operation to a dynamic, data-driven one, leading to enhanced process understanding, improved consistency, and reduced batch failures.[8][19]

Conclusion

This application note has detailed a robust and scalable manufacturing process for 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol. By employing a convergent synthetic strategy, utilizing efficient and stereoselective chemistry, and integrating modern Process Analytical Technology, this guide provides a framework for the consistent and high-quality production of this API. The protocols and insights herein are designed to empower researchers and drug development professionals to successfully navigate the challenges of chemical scale-up.[1][17]

References

  • Pharmaceutical Scale-Up Challenges and How to Overcome Them. Vertex AI Search.
  • How to Scale Up Pharmaceutical Manufacturing. Total Processing.
  • Scale-Up in Pharmaceutical Manufacturing: Challenges and Best Practices. Pharma Now.
  • New Trends in the Co-crystallization of Active Pharmaceutical Ingredients. ResearchGate.
  • API Crystallization. Crystal Pharmatech.
  • Challenges within Scale-Up. Developing Medicines.
  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). ResearchGate.
  • Morpholine. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI.
  • Overcoming Challenges in Scale-Up Production. World Pharma Today.
  • From form to function: Crystallization of active pharmaceutical ingredients. AIChE.
  • Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • 6-Chloropyridazin-3-ol synthesis. ChemicalBook.
  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives... PMC.
  • Everything You Need to Know About Morpholine. ChemCeed.
  • Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal.
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PMC.
  • Preparation of morpholine derivatives. Google Patents.
  • Solid-Phase Syntheses of 6-Arylpyridazin-3(2H)-Ones. ACS Combinatorial Science.
  • Process for the preparation of morpholines. Google Patents.
  • 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. Leading Chemical Supplier.
  • Process Analytical Technology(PAT). Cytiva.
  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias.
  • Synthesis and chemistry of pyridazin-3(2H)-ones. ResearchGate.
  • Process analytical technology. Wikipedia.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • REACTIONS OF 3-CHLORO- AND 3-HYDRAZINO-6-(P-TOLYL)PYRIDAZINES. Semantic Scholar.
  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering (RSC Publishing).
  • What is Process Analytical Technology (PAT)? UST.
  • Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry. Innopharma Technology.
  • Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. Benchchem.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing).
  • An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. PMC.

Sources

Application

Application Note: Regioselective O-Alkylation Protocols for 6-((2S,6R)-2,6-Dimethylmorpholino)pyridazin-3-ol Derivatives

Introduction & Mechanistic Rationale The 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol scaffold is a highly versatile pharmacophore frequently utilized in the design of kinase inhibitors, GPCR ligands, and neurologica...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol scaffold is a highly versatile pharmacophore frequently utilized in the design of kinase inhibitors, GPCR ligands, and neurological therapeutics. The incorporation of the cis-2,6-dimethylmorpholine moiety enhances aqueous solubility and metabolic stability. However, functionalizing the C3-position via alkylation presents a classic and formidable regioselectivity challenge due to the inherent tautomerism of the pyridazine core[1].

The Tautomeric Challenge

Pyridazin-3-ols exist in a dynamic tautomeric equilibrium with their pyridazin-3(2H)-one counterparts. Upon deprotonation, they form an ambident anion where the negative charge is delocalized across the N2 nitrogen and the C3 oxygen. Under standard basic conditions (e.g., K₂CO₃, NaH), alkylation predominantly occurs at the N2 nitrogen. This is driven by thermodynamic control; the N-alkylated product preserves the highly stable, amide-like resonance structure of the pyridazinone ring[2].

To override this intrinsic thermodynamic preference and achieve selective O-alkylation, the reaction must be diverted through kinetic or chelation-controlled pathways. This guide details two field-proven strategies: Silver-Mediated Alkylation and the Mitsunobu Reaction .

Pathway Substrate 6-((2S,6R)-2,6-dimethylmorpholino) pyridazin-3-ol Ambident Ambident Anion Intermediate Substrate->Ambident Base (-H+) N_Alkyl N-Alkylation Product (Undesired) Ambident->N_Alkyl Alkali Metals (Na+, K+) Thermodynamic Control O_Alkyl O-Alkylation Product (Target) Ambident->O_Alkyl Silver Salts (Ag+) or Mitsunobu Kinetic/Chelation Control

Divergent alkylation pathways of pyridazin-3-ol derivatives based on reaction conditions.

Quantitative Data & Optimization

The choice of base and solvent is the primary causal factor in determining the regiochemical outcome of the alkylation. Table 1 summarizes the optimization landscape for the alkylation of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol with a standard primary alkyl bromide.

Table 1: Optimization of Reaction Conditions for O-Alkylation

Base / CatalystSolventTemperatureO:N Selectivity RatioOverall Yield (%)Mechanistic Driver
K₂CO₃DMF80 °C15:8588Thermodynamic (N-preference)
Cs₂CO₃Toluene100 °C40:6075Steric bulk of Cesium
Ag₂CO₃Toluene80 °C>95:582HSAB / Ag-N Chelation[3]
PPh₃ / DIADTHF25 °C>99:178Phosphonium activation

Note: Non-polar solvents like toluene are critical when using Ag₂CO₃. Polar solvents (like DMF) cause the Ag-N ion pair to dissociate, leading to a catastrophic loss of O-selectivity.

Experimental Methodologies

Protocol A: Silver Carbonate-Mediated O-Alkylation

Causality & Insight: This protocol leverages the Hard-Soft Acid-Base (HSAB) principle. Silver ions (Ag⁺) have a strong, specific affinity for the nitrogen atom of the pyridazine ring. By coordinating to N2, silver sterically and electronically shields the nitrogen, directing the incoming electrophile exclusively to the oxygen atom[4].

Workflow Prep Substrate & Ag2CO3 in Toluene (0.1 M) Stir Stir in dark (30 min, RT) Prep->Stir Add Add Alkyl Halide (1.2 equiv) Stir->Add Heat Heat to 80°C (4-12 h) Add->Heat Filter Filter through Celite (Remove Ag salts) Heat->Filter Purify Flash Chromatography (Isolate O-alkyl isomer) Filter->Purify

Step-by-step experimental workflow for silver-mediated regioselective O-alkylation.

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-purged flask, dissolve 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol (1.0 equiv) in anhydrous toluene to achieve a 0.1 M concentration.

  • Base Addition: Add Ag₂CO₃ (1.5 equiv) in one portion. Critical Step: Wrap the reaction flask in aluminum foil. Silver salts are highly photosensitive; light exposure degrades the catalyst to elemental silver, destroying the chelation effect and plummeting O-selectivity.

  • Complexation: Stir the suspension at room temperature for 30 minutes. This incubation period is mandatory to allow the stable Ag-N coordination complex to form prior to the introduction of the electrophile.

  • Alkylation: Introduce the alkyl halide (1.2 equiv) dropwise via syringe.

  • Propagation: Heat the reaction mixture to 80 °C for 8–12 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove insoluble silver salts. Wash the filter cake thoroughly with ethyl acetate (3 × 15 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically a gradient of Hexanes/EtOAc) to yield the pure O-alkylated derivative.

Protocol B: Mitsunobu-Driven O-Alkylation

Causality & Insight: The Mitsunobu reaction bypasses the ambident anion entirely. It operates by activating the hydroxyl group of the pyridazin-3-ol tautomer via a highly reactive alkoxyphosphonium intermediate. Because only the oxygen atom can form this intermediate, the reaction is strictly O-selective.

Step-by-Step Procedure:

  • Preparation: Dissolve the pyridazin-3-ol derivative (1.0 equiv) and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.1 M) under an argon atmosphere.

  • Alcohol Addition: Add the target aliphatic alcohol (1.2 equiv) to the solution.

  • Activation: Cool the reaction flask to 0 °C using an ice-water bath.

  • DIAD Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15–20 minutes. Critical Step: The slow addition controls the exothermic formation of the betaine intermediate, preventing the thermal degradation of the reagents and minimizing the formation of undesired hydrazine byproducts.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Workup & Purification: Quench the reaction with water and extract with EtOAc. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography. (Pro-tip: To remove persistent triphenylphosphine oxide (TPPO) byproducts, triturate the crude mixture with cold diethyl ether prior to chromatography).

Analytical Validation: The Self-Validating System

A robust protocol must be a self-validating system. Relying solely on LC-MS mass data is insufficient, as the O-alkylated and N-alkylated products are exact structural isomers with identical molecular weights. To definitively validate the success of the O-alkylation protocol, you must employ Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy [2].

Validation Logic:

  • Confirming O-Alkylation (Success): In the HMBC spectrum, look for the cross-peak between the protons of the newly attached alkyl methylene group (-O-CH₂ -R) and the C3 carbon of the pyridazine ring. Because these atoms are separated by three bonds (³J coupling), a strong correlation will appear. Furthermore, the C3 carbon will typically resonate around 160–165 ppm.

  • Identifying N-Alkylation (Failure): If the reaction yielded the N-alkylated isomer, the methylene protons (-N-CH₂ -R) will not correlate with the C3 carbon. Instead, they will show correlations to the adjacent N2 atom (if ¹⁵N NMR is utilized) or different ³J correlations to the C4/C5 carbons. Additionally, the ¹H NMR signals for the N-methylene protons are generally shifted further downfield compared to their O-methylene counterparts.

By integrating this HMBC validation loop into your workflow, you ensure absolute structural integrity and trustworthiness in your synthetic pipeline.

References

  • [2] Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. PubMed Central (PMC). Available at:[Link]

  • [1] Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications (RSC Publishing). Available at:[Link]

  • [3] Mild, efficient and selective silver carbonate mediated O-alkylation of 4-hydroxy-2-quinolones: Synthesis of 2,4-dialkoxyquinolines. ResearchGate. Available at:[Link]

  • [4] Recent Organic Transformations with Silver Carbonate as a Key External Base and Oxidant. MDPI. Available at:[Link]

Sources

Method

Advanced Derivatization Protocols for 6-((2S,6R)-2,6-Dimethylmorpholino)pyridazin-3-ol in SAR Studies

Executive Summary & Structural Significance In modern medicinal chemistry, the design of highly selective kinase inhibitors and GPCR ligands relies heavily on conformationally restricted scaffolds. The building block 6-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In modern medicinal chemistry, the design of highly selective kinase inhibitors and GPCR ligands relies heavily on conformationally restricted scaffolds. The building block 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol represents a privileged structural motif for Structure-Activity Relationship (SAR) studies.

The inclusion of the (2S,6R)-2,6-dimethylmorpholine moiety is not arbitrary; the cis-dimethyl substitution locks the morpholine ring into a stable chair conformation with both methyl groups in equatorial positions. This rigidification precisely vectors the morpholine oxygen to act as a critical hydrogen bond acceptor, frequently targeting conserved lysine residues in the ATP-binding hinge region of kinases such as TAK1[1] and GAK[2]. Meanwhile, the pyridazin-3-ol core provides a highly versatile, tautomeric handle (lactam-lactim equilibrium) that allows for divergent late-stage functionalization.

This application note provides detailed, mechanistically grounded protocols for the divergent derivatization of this scaffold, enabling medicinal chemists to systematically explore chemical space around the N2, O3, and C4/C5 positions.

Divergent Derivatization Workflow

The pyridazin-3-ol core exists in a solvent-dependent tautomeric equilibrium with its lactam form, pyridazin-3(2H)-one. This ambidentate nature allows for three primary vectors of diversification:

  • Path A (N-Alkylation): Exploiting the softer nitrogen nucleophile under thermodynamic control to build SAR extending from the N2 position.

  • Path B (O-Triflation & Cross-Coupling): Converting the tautomeric hydroxyl group into a pseudo-halide (triflate) to enable palladium-catalyzed Suzuki-Miyaura couplings at the C3 position.

  • Path C (Electrophilic Halogenation): Utilizing the electron-rich nature of the pyridazine ring to install a halogen at C4, setting the stage for Buchwald-Hartwig aminations.

SAR_Workflow Core 6-((2S,6R)-2,6-dimethylmorpholino) pyridazin-3-ol N_Alk Path A: N-Alkylation (K2CO3, DMF, R-X) Core->N_Alk O_Trif Path B: O-Triflation (Tf2O, Pyridine, DCM) Core->O_Trif Halog Path C: C4-Bromination (NBS, MeCN) Core->Halog N_Prod N-Alkyl Pyridazin-3(2H)-one (SAR at N2) N_Alk->N_Prod Thermodynamic Control Suz_Prod Suzuki-Miyaura Coupling (3-Aryl/Alkyl Derivatives) O_Trif->Suz_Prod Pd(PPh3)4, Ar-B(OH)2 Buch_Prod Buchwald-Hartwig Amination (4-Amino Derivatives) Halog->Buch_Prod Pd2(dba)3, Amine

Caption: Divergent derivatization workflow for 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol.

Quantitative Data: Controlling Alkylation Regioselectivity

Alkylation of pyridazin-3-ones is notoriously challenging due to the formation of both N-alkyl and O-alkyl isomers[3]. The regioselectivity is governed by Hard-Soft Acid-Base (HSAB) principles. The nitrogen atom is a softer nucleophile, while the oxygen is harder. Consequently, the use of polar aprotic solvents (DMF) and alkali metal bases ( K2​CO3​ ) favors N-alkylation with soft electrophiles (alkyl iodides). Conversely, silver salts ( Ag2​CO3​ ) coordinate to the nitrogen, sterically and electronically directing the electrophile to the oxygen atom.

Table 1: Influence of Reaction Conditions on N- vs. O-Alkylation Regioselectivity

BaseSolventElectrophileTemperatureN:O RatioTotal Yield (%)
K2​CO3​ (2.0 eq)DMFBenzyl Bromide60 °C92 : 8 88%
Cs2​CO3​ (2.0 eq)MeCNBenzyl Bromide80 °C85 : 15 91%
Ag2​CO3​ (1.5 eq)TolueneBenzyl Bromide110 °C10 : 90 76%
K2​CO3​ (2.0 eq)DMFMethyl Iodide25 °C95 : 5 94%
NaH (1.2 eq)THFMethyl Triflate0 °C30 : 70 82%

Note: Ratios are determined by LC-MS integration of the crude reaction mixture. N-alkylated pyridazinones typically exhibit longer retention times on reverse-phase C18 columns compared to their O-alkylated counterparts.

Validated Experimental Protocols

Protocol A: Thermodynamically Controlled N-Alkylation

Objective: To selectively install an alkyl/aryl group at the N2 position for SAR exploration. Mechanistic Rationale: Utilizing K2​CO3​ in DMF ensures the deprotonated pyridazinone exists as a "naked" anion. The softer N2 nitrogen preferentially attacks the soft alkyl halide, driven by the thermodynamic stability of the resulting lactam over the lactim ether.

Step-by-Step Procedure:

  • Preparation: Charge a dry, argon-purged reaction vial with 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol (1.0 eq, 1.0 mmol) and anhydrous K2​CO3​ (2.5 eq, 2.5 mmol).

  • Solvation: Add anhydrous DMF (5.0 mL, 0.2 M) and stir the suspension at room temperature for 15 minutes to ensure complete deprotonation. The solution will turn slightly yellow.

  • Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq, 1.2 mmol) dropwise.

  • Heating: Heat the reaction mixture to 60 °C and stir for 4–6 hours.

  • Workup: Quench the reaction by pouring it into ice-cold water (20 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validation (IPC): Monitor by LC-MS. The product mass will match the expected [M+H]+ . If a minor peak with the identical mass appears at an earlier retention time, it is the O-alkylated impurity. Pure N-alkylated products will show a characteristic carbonyl stretch ( ∼1660 cm−1 ) in FTIR, which is absent in the O-alkylated isomer.

Protocol B: O-Triflation and One-Pot Suzuki-Miyaura Coupling

Objective: To replace the C3 hydroxyl group with an aryl or heteroaryl substituent. Mechanistic Rationale: The tautomeric hydroxyl group is a poor leaving group. Conversion to a trifluoromethanesulfonate (triflate) provides an excellent handle for oxidative addition by Palladium(0), enabling C-C bond formation.

Step-by-Step Procedure:

  • Triflation: Dissolve the starting material (1.0 eq, 1.0 mmol) in anhydrous DCM (10 mL). Add anhydrous pyridine (3.0 eq, 3.0 mmol) and cool to 0 °C.

  • Activation: Dropwise add trifluoromethanesulfonic anhydride ( Tf2​O , 1.2 eq, 1.2 mmol). Stir at 0 °C for 1 hour.

    • IPC Check: TLC (DCM/MeOH 95:5) should show complete consumption of the polar starting material and the appearance of a highly non-polar spot (the triflate).

  • Solvent Swap: Concentrate the crude mixture under a stream of nitrogen to remove DCM. Redissolve the crude triflate in degassed 1,4-Dioxane (8 mL).

  • Coupling: Add the desired boronic acid (1.5 eq), K3​PO4​ (3.0 eq, 3.0 mmol), and Pd(PPh3​)4​ (0.05 eq, 5 mol%).

  • Reaction: Heat the sealed vial to 90 °C for 12 hours under argon.

  • Workup: Filter through a pad of Celite, wash with EtOAc, and concentrate. Purify by reverse-phase preparative HPLC to isolate the C3-aryl derivative.

Protocol C: Electrophilic C4-Bromination

Objective: To functionalize the pyridazine ring core for subsequent cross-coupling (e.g., Buchwald-Hartwig amination). Mechanistic Rationale: The strongly electron-donating morpholine group at C6 and the oxygen at C3 activate the pyridazine ring toward electrophilic aromatic substitution. Bromination with NBS occurs preferentially at the C4 position due to synergistic ortho/para directing effects.

Step-by-Step Procedure:

  • Preparation: Dissolve the starting material (1.0 eq, 1.0 mmol) in anhydrous Acetonitrile (MeCN, 10 mL).

  • Bromination: Add N-Bromosuccinimide (NBS, 1.05 eq, 1.05 mmol) in a single portion at room temperature. Shield the reaction flask from light using aluminum foil.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous Na2​S2​O3​ (5 mL) to destroy unreacted NBS. Extract with DCM (3 x 10 mL). Wash with brine, dry over MgSO4​ , and concentrate.

  • Purification: Recrystallize from EtOH or purify via flash chromatography.

Self-Validation (IPC): LC-MS will show the characteristic isotopic pattern of a mono-brominated species (1:1 ratio of [M+H]+ and [M+2+H]+ ). Regiochemistry must be confirmed via 2D NMR (NOESY/HMBC); the remaining aromatic proton at C5 should show an NOE correlation with the protons of the morpholine ring, confirming substitution occurred at C4.

References

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. National Institutes of Health (NIH) / PMC. Available at:[1]

  • Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity. National Institutes of Health (NIH) / PMC. Available at:[2]

  • Conversion of Oximes to Carbonyl Compounds with 2-Nitro-4,5-dichloropyridazin-3(2H)-one (Insight into Pyridazinone Alkylation). The Journal of Organic Chemistry - ACS Publications. Available at:[3]

Sources

Application

in vitro assay preparation using 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol

Application Note: In Vitro Assay Preparation for Kinase Fragment-Based Screening Using 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol Executive Summary As the demand for highly selective kinase inhibitors grows, Fragme...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Assay Preparation for Kinase Fragment-Based Screening Using 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol

Executive Summary

As the demand for highly selective kinase inhibitors grows, Fragment-Based Lead Discovery (FBLD) has become a cornerstone of modern medicinal chemistry. The compound 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol (CAS 2108961-11-9) represents a highly privileged, low-molecular-weight scaffold frequently utilized in targeting the ATP-binding hinge region of kinases such as PI3K, mTOR, and Pim-1[1].

This application note details the biophysical and biochemical assay preparations required to evaluate this fragment. Rather than merely listing procedural steps, this guide elucidates the underlying physicochemical principles—from tautomeric equilibrium to solvent correction—ensuring your assays act as self-validating systems that yield robust, actionable data.

Mechanistic Rationale & Scaffold Design

Understanding the physical chemistry of your fragment is a prerequisite for assay design. The pyridazin-3-ol core exists in a dynamic tautomeric equilibrium with its pyridazin-3(2H)-one form in aqueous assay buffers[2]. This tautomerization is critical: the pyridazin-3(2H)-one form acts as a potent bidentate hydrogen bond donor and acceptor, perfectly complementing the backbone amides of the kinase hinge region (e.g., Val851 in PI3Kα)[3].

The inclusion of the (2S,6R)-2,6-dimethylmorpholine moiety is a deliberate structural choice. The methyl groups lock the morpholine ring into a thermodynamically stable chair conformation, reducing the entropic penalty upon binding. Furthermore, they sterically shield the adjacent carbon atoms from cytochrome P450-mediated oxidative metabolism, a common liability in unsubstituted morpholines.

Mechanism A 6-((2S,6R)-2,6-dimethylmorpholino) pyridazin-3-ol B Tautomerization to Pyridazin-3(2H)-one A->B Aqueous Buffer C Kinase Hinge Region (e.g., Val851 in PI3K) B->C Bidentate H-Bonds D Displacement of ATP (Competitive Inhibition) C->D Steric Blockade

Figure 1: Pharmacodynamic mechanism of the pyridazin-3-ol scaffold in kinase hinge binding.

Reagent Preparation & Handling

Fragment libraries require stringent handling due to their low inherent affinities ( Kd​ in the µM to mM range), necessitating high screening concentrations that can challenge aqueous solubility limits.

  • Solubilization Causality: The compound must be initially dissolved in 100% anhydrous DMSO. The introduction of water at the stock level will cause rapid precipitation and degrade the accuracy of downstream serial dilutions.

  • Step 1: Weigh exactly 10.46 mg of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol (MW: 209.24 g/mol ).

  • Step 2: Dissolve in 1.0 mL of 100% anhydrous DMSO to create a 50 mM master stock. Vortex for 60 seconds and sonicate in a water bath at 25°C for 5 minutes.

  • Step 3: Aliquot into 20 µL volumes in tightly sealed, inert polypropylene tubes to prevent hygroscopic water absorption. Store at -20°C. Avoid more than two freeze-thaw cycles.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Biophysical validation to determine binding kinetics ( kon​ , koff​ ) and steady-state affinity ( Kd​ ). Self-Validating System: SPR is notoriously sensitive to bulk refractive index changes. A 0.1% mismatch in DMSO concentration between the running buffer and the sample can produce a false signal larger than the fragment's actual binding response. An 8-point DMSO calibration curve is mandatory.

Step-by-Step Methodology:

  • Kinase Immobilization: Use a Ni-NTA sensor chip to capture His-tagged PI3Kα. Causality: Capture coupling (unlike amine coupling) uniformly orients the kinase and avoids modifying primary amines near the active site, preserving the hinge region's structural integrity.

  • Buffer Preparation: Prepare the running buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20). Carefully spike in exactly 5.0% DMSO (v/v).

  • DMSO Solvent Correction: Inject an 8-point DMSO gradient ranging from 4.5% to 5.5% DMSO in the running buffer to generate a solvent correction curve.

  • Fragment Dilution: Dilute the 50 mM fragment stock 1:20 in DMSO-free running buffer to achieve a top concentration of 2.5 mM in exactly 5.0% DMSO. Perform a 2-fold serial dilution for a 5-point concentration series.

  • Injection & Regeneration: Inject the fragment series at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

Workflow S1 Compound Solubilization (50 mM in 100% DMSO) S2 SPR Binding Assay (Immobilized PI3Kα, 5% DMSO) S1->S2 Biophysical Validation S3 TR-FRET Enzymatic Assay (ATP at Km, 1% DMSO) S1->S3 Functional Validation S4 Data Synthesis (Kd, IC50, Ligand Efficiency) S2->S4 S3->S4

Figure 2: Orthogonal in vitro assay workflow for fragment-based lead discovery.

Protocol 2: TR-FRET Enzymatic Assay

Objective: Functional validation to determine the half-maximal inhibitory concentration ( IC50​ ). Self-Validating System: To ensure the assay strictly measures competitive inhibition at the ATP-binding site, the ATP concentration must be set exactly at its apparent Michaelis constant ( Kmapp​ ) for your specific kinase batch. Assay robustness is validated internally by calculating the Z'-factor; a value > 0.6 is required for the plate to pass quality control.

Step-by-Step Methodology:

  • Assay Buffer: 50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS, 2 mM DTT.

  • Pre-Incubation (Critical Step): Dispense 5 µL of PI3Kα enzyme (final concentration 2 nM) into a 384-well low-volume plate. Add 2.5 µL of the fragment (serial diluted, final DMSO = 1%). Causality: Incubate for 30 minutes at room temperature before adding ATP. Fragments have fast off-rates; pre-incubation ensures the binding equilibrium is reached prior to the rapid enzymatic reaction.

  • Reaction Initiation: Add 2.5 µL of a substrate mix containing Biotin-PIP2 and ATP (at Kmapp​ , typically 10-20 µM). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection mix (Europium-labeled anti-GST antibody and APC-labeled streptavidin in EDTA-containing buffer). The EDTA chelates Mg2+, instantly halting kinase activity.

  • Readout: Read the plate on a multi-mode microplate reader using a 340 nm excitation filter and measuring emission ratios at 665 nm / 615 nm.

Data Presentation & Expected Outcomes

To transition from a raw hit to a viable lead, quantitative metrics must be synthesized to evaluate the fragment's "efficiency" rather than just its raw potency.

ParameterExpected Range for ScaffoldCausality / Significance in Drug Design
Kd​ (SPR) 50 µM – 500 µMTypical affinity for a low-molecular-weight fragment. Confirms direct, reversible binding to the kinase.
IC50​ (TR-FRET) 100 µM – 1 mMFunctional inhibition. Usually higher than Kd​ due to competition with intracellular levels of ATP.
Ligand Efficiency (LE) > 0.30 kcal/mol/heavy atomCalculates binding energy per heavy atom. High LE indicates the morpholino-pyridazine core is making highly optimized contacts[2].
Lipophilic Ligand Efficiency (LLE) > 3.0 pIC50​−cLogP . Ensures potency is driven by specific hydrogen bonds (via the pyridazin-3-one) rather than non-specific lipophilic greasiness.
Z'-Factor 0.65 – 0.85Validates that the assay window is wide enough and variance is low enough to trust the IC50​ data.

References

  • ResearchGate. "The therapeutic journey of pyridazinone". ResearchGate.[Link]

  • ResearchGate. "Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules". ResearchGate.[Link]

  • ResearchGate. "Azeddine IBRAHIMI | Professor (Full) | PhD | Research profile". ResearchGate.[Link]

Sources

Method

Advanced Formulation Strategies for 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol Containing Therapeutics

Target Audience: Formulation Scientists, Preclinical Development Researchers, and CMC Professionals. Document Type: Application Note & Methodological Protocol Physicochemical Profiling & Mechanistic Causality The 6-((2S,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Preclinical Development Researchers, and CMC Professionals. Document Type: Application Note & Methodological Protocol

Physicochemical Profiling & Mechanistic Causality

The 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol moiety is a highly specialized structural motif increasingly found in advanced targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and selective kinase/epigenetic inhibitors. Formulating Active Pharmaceutical Ingredients (APIs) containing this motif requires a deep understanding of its dual physicochemical nature:

  • The Pyridazin-3-ol Core (Lattice Energy Dominance): This core exists predominantly as its tautomer, pyridazin-3(2H)-one. The amide-like N-H and C=O groups act as robust hydrogen bond donors and acceptors, driving the formation of highly stable intermolecular dimers. This results in high crystal lattice energy, elevated melting points (>200°C), and "brick dust" insolubility[1].

  • The (2S,6R)-2,6-Dimethylmorpholine Ring (Solvation & pH-Dependence): This bulky, lipophilic group significantly increases the compound's LogP. Furthermore, the tertiary amine acts as a weak base (pKa ~7.2–7.8). Consequently, the API exhibits pH-dependent solubility: it dissolves in the acidic gastric environment but rapidly precipitates upon entering the neutral pH of the duodenum.

When incorporated into high-molecular-weight molecules (e.g., PROTACs > 800 Da), the resulting API typically falls into BCS Class II or IV . To achieve therapeutic systemic exposure, formulation strategies must simultaneously disrupt the crystal lattice, prevent weak-base precipitation, and bypass hepatic first-pass metabolism[2].

Formulation Decision Matrix

DecisionTree Start 6-((2S,6R)-2,6-dimethylmorpholino) pyridazin-3-ol API Q1 High Melting Point (>200°C)? Start->Q1 Q2 High Lipophilicity (LogP > 4)? Q1->Q2 No ASD Amorphous Solid Dispersion (Spray Drying) Q1->ASD Yes (Lattice Energy Limited) SMEDDS SMEDDS / Lipid Nanoparticles (Lymphatic Targeting) Q2->SMEDDS Yes (Solvation Limited) Salt Salt/Cocrystal Engineering (Morpholine N-protonation) Q2->Salt No (Ionizable)

Fig 1. Formulation decision tree based on API physicochemical properties.

Strategy I: Amorphous Solid Dispersions (ASDs) via Spray Drying

To overcome the high lattice energy of the pyridazinone core, the API can be kinetically trapped in an amorphous state. Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is the premier polymer choice here. Its amphiphilic nature stabilizes the lipophilic morpholine moiety, while its enteric properties prevent premature drug release in the stomach, mitigating the risk of weak-base precipitation[3].

This approach relies on the "Spring and Parachute" mechanism: the amorphous state provides rapid dissolution (the spring), while the polymer inhibits devitrification and maintains supersaturation in the intestine (the parachute)[4].

SpringParachute A Amorphous Solid Dispersion (ASD) B Rapid Dissolution ('Spring') A->B C Supersaturated State (High Concentration) B->C D Polymer Inhibition ('Parachute') C->D HPMCAS / PVP-VA F Drug Precipitation (Without Polymer) C->F Unstabilized E Enhanced Intestinal Absorption D->E

Fig 2. Spring and parachute dissolution mechanism of ASD formulations.

Protocol 3.1: Preparation and Validation of HPMCAS-based ASDs

Materials: API, HPMCAS (M-grade), Dichloromethane (DCM), Methanol (MeOH). Equipment: Laboratory-scale Spray Dryer (e.g., Büchi B-290), Vacuum Oven.

  • Solvent System Selection: Prepare a binary solvent mixture of DCM:MeOH (80:20 v/v). Causality: DCM effectively dissolves the lipophilic API, while MeOH ensures complete solvation of the HPMCAS polymer chains, preventing phase separation in the feed solution.

  • Feed Solution Preparation: Dissolve the API and HPMCAS at a 1:4 ratio (20% w/w drug loading) to achieve a total solids concentration of 5% w/v. Stir magnetically for 2 hours until optically clear.

  • Spray Drying Parameters:

    • Inlet Temperature: 85°C (Ensures rapid solvent evaporation).

    • Outlet Temperature: 45°C–50°C. Causality: Must be maintained below the glass transition temperature (Tg) of the resulting ASD to prevent rubbery phase separation and particle agglomeration inside the cyclone.

    • Atomization Gas Flow: 400 L/h.

    • Aspirator Rate: 100%.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C (-0.1 MPa) for 24 hours to remove residual DCM/MeOH below ICH Q3C limits.

  • Self-Validating Checkpoint:

    • PXRD: Scan the powder from 2θ = 5° to 40°. The complete absence of Bragg peaks and the presence of a broad "halo" validates the disruption of the crystal lattice.

    • mDSC: Heat at 2°C/min with a modulation of ±0.5°C every 60 seconds. A single, distinct Tg validates a molecularly miscible, single-phase system. Two Tgs indicate phase separation and impending physical instability[4].

Strategy II: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

For PROTACs or highly lipophilic derivatives (LogP > 4) containing the 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol motif, bypassing the dissolution step entirely is often required. SMEDDS utilize an isotropic mixture of oils, surfactants, and co-surfactants that spontaneously form microemulsions (<50 nm) upon contact with gastrointestinal fluids[5].

Crucially, by utilizing Long-Chain Triglycerides (LCTs), the formulation stimulates the secretion of chylomicrons in the enterocytes. The highly lipophilic API partitions into these chylomicrons and is transported via the intestinal lymphatic system , completely bypassing hepatic first-pass metabolism[5],[6].

Protocol 4.1: Construction of Lymphatic-Targeting SMEDDS

Materials: API, LCT Oil (e.g., Soybean oil or Castor oil), Surfactant (e.g., Kolliphor® EL), Co-surfactant (e.g., Transcutol® HP).

  • Excipient Screening (Thermodynamic Solubility): Add excess API to 1 mL of various oils, surfactants, and co-surfactants. Shake at 37°C for 48 hours, centrifuge at 10,000 rpm for 15 mins, and quantify the supernatant via HPLC. Causality: Maximum drug loading is dictated by the solubility in the individual components; precipitation upon dispersion occurs if the drug exceeds its equilibrium solubility in the resultant microemulsion.

  • Ternary Phase Diagram Construction:

    • Fix the Surfactant to Co-surfactant ratio (Smix) at 1:1, 2:1, and 3:1.

    • Titrate the Oil phase with the Smix from 1:9 to 9:1 (w/w).

    • Add 100 µL of each mixture to 25 mL of water at 37°C. Visually observe for clarity (Grade A: rapid forming, clear/bluish appearance). Plot the clear regions on a pseudo-ternary phase diagram.

  • API Loading: Select a composition from the microemulsion region (e.g., 20% Oil, 50% Surfactant, 30% Co-surfactant). Dissolve the API into the pre-concentrate at 80% of its saturation capacity to prevent precipitation during storage.

  • Self-Validating Checkpoint:

    • Droplet Size Analysis: Disperse 100 µL of the loaded SMEDDS into 250 mL of FaSSIF (Fasted State Simulated Intestinal Fluid) at 37°C. Analyze via Dynamic Light Scattering (DLS). A Z-average diameter of < 50 nm with a Polydispersity Index (PDI) < 0.2 validates successful self-microemulsification and readiness for in vivo lymphatic uptake.

Quantitative Data Presentation

Table 1: Comparison of Formulation Strategies for Target Compounds

Formulation StrategyPrimary ExcipientsTypical Drug Loading (% w/w)Bioavailability Enhancement MechanismTarget API Profile
Amorphous Solid Dispersion (ASD) HPMCAS, PVP-VA, Soluplus10% – 30%Disruption of lattice energy; maintains supersaturation (Spring & Parachute)[7].High Melting Point (>200°C), BCS Class II, MW < 600 Da.
SMEDDS (Lymphatic) LCTs, Kolliphor EL, Transcutol HP5% – 15%Bypasses dissolution; stimulates chylomicron flow to avoid first-pass metabolism[5].High Lipophilicity (LogP > 4), PROTACs, MW > 800 Da[8].
Salt Engineering Mesylate, HCl, Dicarboxylic acidsN/A (Stoichiometric)Protonation of morpholine nitrogen to lower pH-dependent precipitation risk.Low to moderate MW, pKa > 7.0, prone to gastric dumping issues.

References

  • Pöstges, et al. "Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs." Pharmaceutics, 2023. Available at:[Link]

  • Sun, D., et al. "Self-microemulsifying drug delivery system for improving the bioavailability of huperzine A by lymphatic uptake." Acta Pharmacologica Sinica, 2017. Available at:[Link]

  • "Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance." Pharmaceutics, 2021. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of assay development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of assay development. The compound 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol presents a notorious solubility challenge across both in vitro and in vivo workflows.

The Mechanistic Root of the Problem

The core issue stems from the molecule's structural features. The pyridazin-3-ol core exists in a tautomeric equilibrium with its lactam form (pyridazin-3(2H)-one). The nitrogen of the attached morpholine ring is conjugated with the electron-deficient pyridazine system, which severely depresses its basicity. Consequently, the molecule lacks a basic center that can be protonated at physiological pH (pH 7.4). This neutrality, combined with the highly lipophilic (2S,6R)-2,6-dimethylmorpholine moiety, drives strong crystal lattice energy and extremely poor thermodynamic solubility in aqueous media.

To ensure the scientific integrity of your data, you must select a solubilization strategy tailored to your specific assay constraints.

Diagnostic Decision Tree

DecisionTree Start Assay Type? InVitro In Vitro Biochemical Start->InVitro CellBased Cell-Based Assays Start->CellBased InVivo In Vivo (PK/PD) Start->InVivo Sol1 Use 1-5% DMSO + 0.01% Tween 20 InVitro->Sol1 High Throughput Sol2 Use 10-20% HP-β-CD (Inclusion Complex) CellBased->Sol2 DMSO Toxicity Risk Sol3 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline InVivo->Sol3 PO/IV Dosing

Fig 1. Decision tree for selecting the optimal solubilization strategy based on assay type.

Troubleshooting FAQs

Issue 1: Precipitation upon dilution in aqueous assay buffer (In vitro assays)

Q: My compound crashes out immediately when I dilute my 10 mM DMSO stock into the biochemical assay buffer. How do I prevent this?

A: This is a classic "solvent shift" phenomenon. When a concentrated DMSO stock is introduced into an aqueous buffer, the sudden drop in the solvent's dielectric constant causes the lipophilic compound to rapidly exceed its kinetic solubility, leading to supersaturation and precipitation[1].

Solution: Do not add 100% DMSO stock directly to the final aqueous volume. Instead, supplement your assay buffer with 0.01% - 0.05% non-ionic surfactants (e.g., Tween 20 or Pluronic F-68) prior to compound addition to lower the surface tension and stabilize micro-aggregates. To build a self-validating protocol, utilize laser nephelometry to monitor turbidity. A reading of <10 Nephelometric Turbidity Units (NTU) confirms the compound is in a true solution, whereas >10 NTU indicates micro-precipitation[2],[3].

Issue 2: Toxicity in cell-based assays due to high co-solvent concentration

Q: I need >1% DMSO to keep the compound soluble, but this is toxic to my cell line. What is the alternative?

A: For cell-based assays where DMSO must be kept strictly below 0.1-0.5%, the use of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended[4].

Causality: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It forms a non-covalent, 1:1 host-guest inclusion complex with the lipophilic dimethylmorpholine moiety of the compound[4],[5]. This encapsulation shields the hydrophobic region from water, dramatically increasing apparent aqueous solubility without the membrane toxicity associated with organic solvents.

Issue 3: Poor bioavailability in rodent PK studies (In vivo)

Q: We are seeing erratic or non-existent exposure following oral (PO) dosing in mice. How should we formulate this?

A: Erratic exposure for neutral, lipophilic compounds is typically dissolution-rate limited. A standard aqueous suspension will not suffice. You must use a co-solvent/surfactant system to maintain the drug in solution within the GI tract[6].

Solution: The industry-standard "clear solution" formulation for highly lipophilic compounds is 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline [7],[8]. PEG400 acts as a powerful co-solvent, while Tween 80 prevents the compound from crashing out when the formulation mixes with biological fluids[6],[8].

Quantitative Data & Formulation Guidelines

Table 1: Physicochemical Profile & Solubility Constraints

ParameterCharacteristic / ValueImplication for Assay Design
Ionization (pKa) Neutral at pH 7.4pH adjustment (e.g., buffering to pH 2 or 10) will not significantly improve solubility without risking assay artifact.
Lipophilicity High (Dimethylmorpholine)High propensity for non-specific binding to plasticware; requires carrier proteins (BSA) or surfactants.
Kinetic Solubility < 20 µM in pure bufferRequires co-solvents or inclusion complexes for concentrations > 20 µM[3].

Table 2: Recommended In Vivo Formulation Vehicles & MTD

Formulation SystemComposition (v/v)Administration RouteMax Tolerated Dose (MTD) / Vol
Co-solvent / Surfactant 10% DMSO, 40% PEG400, 5% Tween 80, 45% SalinePO, IV, IPUp to 10 mL/kg (Mice)[8]
Cyclodextrin Inclusion 10-20% HP-β-CD in SalinePO, IV, SCUp to 10 mL/kg (Mice)[4]

Detailed Experimental Protocols

Protocol 1: Assay-Ready Dilution with Nephelometric Validation (In Vitro)

This protocol ensures kinetic solubility is maintained during biochemical screening.

  • Stock Preparation : Prepare a 10 mM stock solution of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol in 100% anhydrous DMSO.

  • Buffer Conditioning : Pre-warm the aqueous assay buffer to 37°C and supplement with 0.01% Tween 20.

  • Serial Dilution : Perform all intermediate serial dilutions in 100% DMSO to maintain compound stability.

  • Aqueous Transfer : Transfer 1 part of the DMSO dilution to 99 parts of the pre-warmed assay buffer (1:100 dilution) while vortexing rapidly to prevent localized supersaturation.

  • Validation : Transfer 100 µL of the final solution to a clear-bottom 96-well plate. Measure light scattering using a laser nephelometer. Proceed with the assay only if the reading is <10 NTU[2].

Protocol 2: Preparation of the 10/40/5/45 In Vivo Dosing Vehicle

This protocol yields a clear solution for optimal oral bioavailability.

  • Weighing : Weigh the required mass of the compound into a sterile glass vial.

  • DMSO Addition : Add DMSO (10% of final volume). Vortex and sonicate for 2-5 minutes until a completely clear solution is achieved. Do not proceed if particulates remain.

  • PEG400 Addition : Add PEG400 (40% of final volume). Vortex vigorously until visually homogeneous[7].

  • Surfactant Addition : Add Tween 80 (5% of final volume) and vortex for 1 minute[8].

  • Aqueous Phase : Slowly add 0.9% Saline (45% of final volume) dropwise while continuously vortexing. Continuous agitation is critical to prevent the compound from crashing out during the solvent shift.

  • Usage : Dose the animals immediately (within 2-4 hours) to prevent thermodynamic precipitation.

Mechanistic Pathway of Cyclodextrin Inclusion

Mechanism Drug Target Compound (Lipophilic) Complex Inclusion Complex (Thermodynamically Stable) Drug->Complex Non-covalent binding CD HP-β-CD (Hydrophobic Cavity) CD->Complex Encapsulation Aqueous Solubilized in Aqueous Media Complex->Aqueous Hydration

Fig 2. Mechanism of HP-β-CD host-guest inclusion complexation for aqueous solubilization.

References

[6] Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Source: PMC (National Institutes of Health). 6

[4] A Comprehensive Guide to 2-Hydroxypropyl-β-Cyclodextrin: Structure, Function, and Pharmaceutical Applications. Source: Alfa Chemistry.4

[2] Validation of in vitro methods for human cytochrome P450 enzyme induction: Outcome of a multi-laboratory study. Source: PMC (National Institutes of Health). 2

[7] PEG400 | Polyethylene glycol 400 | neutral polymer. Source: TargetMol. 7

[1] Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Source: Analytical Chemistry (ACS Publications). 1

[5] Effect of cyclodextrin complexation on the aqueous solubility and solubility/dose ratio of praziquantel. Source: PubMed (National Institutes of Health). 5

[3] What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Source: American Pharmaceutical Review. 3

[8] PEG400 (Polyethylene glycol 400) | Biochemical Assay Reagent. Source: MedChemExpress. 8

Sources

Optimization

reducing stereoisomeric impurities in 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol production

Welcome to the Technical Support and Troubleshooting Center for the synthesis and scale-up of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol. This guide is engineered for researchers and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis and scale-up of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol. This guide is engineered for researchers and drug development professionals to address the critical challenge of stereoisomeric impurity propagation—specifically, the contamination of the target cis-adduct (meso) with trans-isomer derivatives ((2S,6S) and (2R,6R)).

Core Workflow & Mechanistic Pathway

To effectively troubleshoot stereoisomeric impurities, we must first map the synthetic workflow. The target molecule relies on the nucleophilic aromatic substitution (SNAr) of a dihalopyridazine with (2S,6R)-2,6-dimethylmorpholine, followed by hydrolysis. Impurities almost exclusively originate from the thermodynamic equilibrium of the morpholine starting material rather than downstream epimerization.

G SM Starting Material (2S,6R)-2,6-dimethylmorpholine (Contains trans-impurities) QC Pre-Reaction QC Fractional Distillation / GC-FID SM->QC SNAr Step 1: SNAr Reaction 3,6-dichloropyridazine + Base QC->SNAr >99% cis-isomer Hydrolysis Step 2: Acidic/Basic Hydrolysis Conversion to pyridazin-3-ol SNAr->Hydrolysis Chloropyridazine intermediate Crude Crude API Intermediate (cis-target + trans-impurities) Hydrolysis->Crude Purification Step 3: Diastereomeric Crystallization (Ethyl Acetate / EtOH-Water) Crude->Purification Final Pure Target Molecule < 0.1% trans-isomer Purification->Final Solid Phase Impurity Rejected Mother Liquor (Enriched in trans-isomers) Purification->Impurity Liquid Phase

Synthesis and purification workflow for 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol.

Quantitative Data: Stereoisomer Comparison

The fundamental strategy for reducing impurities relies on exploiting the physical and thermodynamic differences between the cis and trans isomers of the morpholine ring. The cis isomer is thermodynamically favored due to the reduced steric strain of having both methyl groups in equatorial positions[1].

PropertyTarget: (2S,6R)-2,6-dimethylmorpholine (cis)Impurity: (2S,6S) & (2R,6R)-2,6-dimethylmorpholine (trans)
Thermodynamic Stability High (Equatorial-Equatorial methyls)[1]Low (Equatorial-Axial methyls)
Equilibrium Ratio (Synthesis) ~80% – 88%[2]~12% – 20%[2]
Boiling Point 146 °C – 147 °C[3]~138 °C – 140 °C
Symmetry Meso compound (Achiral, internal plane)Chiral (Enantiomeric pair)
Downstream Adduct Relationship Diastereomer (relative to trans adducts)Diastereomer (relative to cis adduct)

Step-by-Step Troubleshooting Methodologies

Protocol A: Pre-Reaction Quality Control & Upgrading of Starting Material

The Causality: Commercial 2,6-dimethylmorpholine is synthesized via the acid-catalyzed cyclization of diisopropanolamine. This process yields a thermodynamic equilibrium mixture containing up to 22% of the unwanted trans-isomer[2]. If this mixture is used directly in the SNAr step, the trans-isomer will react competitively, carrying the impurity into the API backbone. Self-Validating Workflow:

  • Incoming QC: Analyze all incoming lots of 2,6-dimethylmorpholine via GC-FID. Do not rely solely on vendor Certificates of Analysis (CoA), as "purity" often refers to total amine content, not stereochemical purity.

  • Fractional Distillation: If trans-isomer content exceeds 1.0%, subject the raw material to fractional distillation over a packed column. Collect the main fraction at 146–147 °C[3], discarding the lower-boiling trans-enriched forecuts[4].

  • Validation: Re-analyze the main distillate via GC-FID. Proceed to SNAr only when the cis-isomer integrates to >99.0%.

Protocol B: Optimized SNAr Reaction

The Causality: While the morpholine ring is generally stable, extreme thermal stress in the presence of strong Lewis acids can theoretically promote ring-opening and re-closing, leading to epimerization[1]. Self-Validating Workflow:

  • Charge a clean, dry reactor with 3,6-dichloropyridazine (1.0 eq) and a polar aprotic solvent (e.g., NMP or DMF).

  • Add a mild, non-nucleophilic base (e.g., N,N-diisopropylethylamine, 1.5 eq).

  • Dropwise add the upgraded (2S,6R)-2,6-dimethylmorpholine (1.05 eq) while maintaining the internal temperature below 85 °C.

  • Validation: Monitor the reaction via HPLC. The mild temperature and basic conditions completely prevent the acidic protonation required for C–O bond cleavage and subsequent epimerization[1].

Protocol C: Stereoselective Diastereomeric Crystallization

The Causality: The final 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol (derived from the meso cis-amine) and its trans-derived counterparts are diastereomers. They exhibit distinct solubility profiles. The cis-adduct typically packs more efficiently into a crystal lattice due to its symmetrical morpholine chair conformation. Self-Validating Workflow:

  • Following hydrolysis, extract the crude product into an organic phase (e.g., 2-MeTHF) and perform a solvent swap to a crystallization solvent (e.g., Ethanol/Water 80:20 or Ethyl Acetate).

  • Heat to 75 °C to achieve complete dissolution.

  • Cool linearly to 5 °C over 6 hours to promote controlled nucleation of the cis-adduct.

  • Filter the slurry. The trans-impurities, being more soluble, are rejected into the mother liquor.

  • Validation: Analyze the isolated filter cake via chiral or high-resolution achiral HPLC. The trans-impurity should be reduced by a factor of 10x per crystallization cycle.

Frequently Asked Questions (FAQs)

Q1: We are seeing a sudden spike in trans-isomer impurities in our final pyridazin-3-ol product, but our SNAr and hydrolysis conditions haven't changed. What is the root cause? A: This is almost universally traced back to batch-to-batch variability in the starting material. Because the industrial synthesis of 2,6-dimethylmorpholine naturally produces an 88:12 cis:trans thermodynamic mixture[5], any failure by your supplier to properly fractionally distill the reagent will pass the trans-isomer directly into your process. Implement strict GC-FID release testing on the morpholine starting material.

Q2: Can the cis-morpholine ring epimerize during the hydrolysis of the chloropyridazine intermediate? A: It is highly unlikely under standard conditions. Epimerization of the morpholine ring requires the cleavage of the C–O or C–N bonds. This typically only occurs via ring-opening under highly acidic conditions (e.g., concentrated sulfuric acid at >170 °C)[1][2]. Standard aqueous acidic or basic hydrolysis of the pyridazine halide at <100 °C does not provide the activation energy required for this mechanistic pathway. If your impurity profile changes during hydrolysis, suspect an analytical co-elution artifact rather than true epimerization.

Q3: Our crude product contains 3% trans-isomer. Is preparative chiral chromatography (SFC) required to remove it? A: No, chiral chromatography is generally unnecessary and not cost-effective at scale for this specific issue. Because the cis-morpholine is a meso compound and the trans-morpholines are chiral, the resulting coupled pyridazin-3-ol products are diastereomers, not enantiomers. They can be successfully separated using standard achiral techniques, specifically diastereomeric crystallization from solvents like ethyl acetate, which selectively rejects the trans-adducts into the mother liquor.

Q4: Is it possible to use chiral resolution on the starting material to remove the trans-isomer? A: Yes. While fractional distillation is the industrial standard, literature and patents demonstrate that reacting the crude morpholine mixture with an optically active acid (such as mandelic acid) can selectively precipitate specific trans-enantiomers as salts, allowing for the isolation of highly pure cis-isomer from the remaining liquor[6][7]. However, for the cis-isomer, distillation remains the most scalable approach.

Sources

Troubleshooting

resolving co-elution issues in 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol HPLC analysis

Welcome to the Troubleshooting and Technical Guidance Center. This resource is designed for researchers, analytical scientists, and drug development professionals encountering challenges with the High-Performance Liquid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Troubleshooting and Technical Guidance Center. This resource is designed for researchers, analytical scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol. Due to its polar nature and ionizable functional groups, this compound can present unique chromatographic challenges, most notably co-elution with impurities or degradants.

This guide provides a structured, in-depth approach to systematically identify and resolve these issues, moving from initial system checks to advanced method development strategies. Our goal is to empower you with the scientific rationale behind each troubleshooting step, enabling robust and reliable analytical results.

Troubleshooting Guide: Resolving Co-elution

This section is structured in a question-and-answer format to directly address common problems encountered during method development and routine analysis.

Q1: My primary peak for the target analyte is asymmetrical (e.g., shows tailing or fronting) and appears to be co-eluting with an impurity. What are the first things I should check?

A1: Before modifying your chromatographic method, it is crucial to ensure your HPLC system is performing optimally. Asymmetrical peaks can exacerbate apparent co-elution issues.[1] A systematic health check of your instrument is the foundational first step.

System Suitability Checklist:

  • Column Health: A contaminated column or a void at the column inlet can cause significant peak distortion. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced.[1]

  • Extra-Column Volume: Excessive tubing length or large inner diameter tubing between the injector, column, and detector can lead to peak broadening, which masks resolution.[1] Ensure all connections are as short as possible.

  • Flow Rate Consistency: An unstable pump can cause fluctuating retention times and distorted peaks. Verify that the pump is delivering a consistent and accurate flow rate.[1]

  • Injection Solvent: Dissolving your sample in a solvent much stronger than your initial mobile phase can cause peak distortion and splitting. Whenever feasible, dissolve your sample in the starting mobile phase composition.[1][2]

Q2: I've confirmed my HPLC system is sound, but co-elution persists on my C18 column. How can I improve separation by modifying the mobile phase?

A2: The mobile phase is the most powerful tool for manipulating selectivity and resolving co-eluting peaks in reversed-phase HPLC.[3][4] For an ionizable molecule like 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol, a multi-faceted approach to mobile phase optimization is required.

A. Adjusting Organic Solvent Strength (%B)

This is the most straightforward initial step.[5]

  • The Principle: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase increases the retention time of analytes.[6] This increased interaction with the stationary phase can often create enough space between peaks to achieve resolution.

  • Action: If your peaks are eluting too early (low retention factor, k), decrease the organic content in 5% increments. Aim for a retention factor (k) between 2 and 10 for the main analyte to ensure it is well-retained and has a higher chance of separating from early-eluting impurities.[7]

B. Optimizing Mobile Phase pH

For ionizable compounds, pH is the most critical parameter influencing retention and selectivity.[4][8] The target analyte contains basic nitrogen atoms in the morpholine and pyridazine rings, making its charge state highly sensitive to pH.

  • The Principle: The ionization state of an analyte dramatically affects its hydrophobicity.[9] Ionized forms are more polar and elute earlier in reversed-phase HPLC, while neutral forms are more retained.[8][9] By adjusting the mobile phase pH, you can change the charge state of your target compound relative to the co-eluting impurity, thereby altering their relative retention times.

  • Action: The key is to work at a pH that is at least 1-2 pH units away from the pKa of the analyte.[8] This ensures the compound exists predominantly in a single ionic form, leading to sharp, symmetrical peaks.[3]

    • Determine the pKa of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol. This can be found in literature or predicted using software.

    • Select a suitable buffer and adjust the pH of the aqueous portion of your mobile phase. For example, to ensure the basic nitrogens are fully protonated (ionized), work at a low pH (e.g., pH 2.5-3.5).

    • Screen a range of pH values (e.g., pH 3, 5, and 7) to observe the effect on the separation.

Buffer SaltpKaUseful pH RangeVolatile (LC-MS Compatible)?
Formic Acid / Ammonium Formate3.752.7 - 4.7Yes
Acetic Acid / Ammonium Acetate4.763.8 - 5.8Yes
Monobasic/Dibasic Phosphate2.1, 7.2, 12.32.1-3.1, 6.2-8.2No

Data compiled from multiple sources.[2]

C. Changing the Organic Modifier

If adjusting the solvent strength and pH is insufficient, changing the type of organic solvent can alter selectivity.

  • The Principle: Acetonitrile and methanol have different chemical properties and interact with analytes and the stationary phase in distinct ways. Switching from one to the other can change the elution order of closely eluting compounds.[10]

  • Action: If your current method uses acetonitrile, prepare an equivalent mobile phase using methanol and observe the impact on resolution.

D. Modifying the Gradient Profile

For samples containing compounds with a wide range of polarities, a gradient elution is often necessary.

  • The Principle: A shallower gradient (i.e., increasing the percentage of organic solvent more slowly) increases the time analytes spend in the "just-right" mobile phase composition for effective separation.[11]

  • Action: If two peaks are co-eluting within a gradient run, decrease the slope of the gradient in the region where they elute. For example, if the peaks elute at 45% B, modify the gradient to ramp from 40% to 50% B over a longer period.

Q3: Mobile phase adjustments have improved but not fully resolved the co-elution. What instrumental parameters can I try next?

A3: Fine-tuning instrumental parameters like column temperature and flow rate can provide the final push needed to achieve baseline resolution.

A. Adjusting Column Temperature

Temperature affects the analysis in multiple ways.

  • The Principle: Increasing column temperature reduces the viscosity of the mobile phase, which can lead to sharper peaks (higher efficiency) and shorter run times.[12] It can also subtly change selectivity, sometimes improving the separation between stubborn peak pairs.[10][13] Conversely, lowering the temperature can increase retention and may enhance resolution in some cases.[13]

  • Action: Systematically evaluate the separation at different temperatures (e.g., 25°C, 35°C, and 45°C), keeping all other parameters constant. Be mindful of the analyte's stability at elevated temperatures.

B. Optimizing Flow Rate

The flow rate influences both analysis time and column efficiency.

  • The Principle: According to the van Deemter equation, there is an optimal flow rate for maximum efficiency. Lowering the flow rate generally increases the number of theoretical plates (N) and can improve the resolution of critical pairs, albeit at the cost of a longer analysis time.[12][13]

  • Action: Reduce the flow rate from 1.0 mL/min to 0.8 mL/min or 0.6 mL/min and assess the impact on resolution. This is often a trade-off between resolution and sample throughput.

Q4: I have exhausted mobile phase and instrumental optimizations, but the co-elution persists. Should I consider a different column?

A4: Yes. If the co-elution cannot be resolved by manipulating the mobile phase or operating conditions, the interaction between the analytes and the stationary phase is likely too similar. Changing the stationary phase chemistry is the most powerful way to introduce a new separation mechanism and achieve resolution.[10][14]

Given the polar nature of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol, several alternative column chemistries are worth exploring.

Table 2: Alternative Stationary Phases for Polar Analytes
Stationary PhaseSeparation PrincipleIdeal ForConsiderations
C18 (Standard) Hydrophobic interactions.General-purpose, non-polar to moderately polar compounds.May provide insufficient retention for very polar compounds.[15]
Polar-Embedded Mixed-mode (hydrophobic and hydrophilic interactions).Enhancing retention of polar compounds under reversed-phase conditions.Offers different selectivity compared to C18; good for basic compounds.[16][17]
Phenyl π-π interactions, in addition to hydrophobic interactions.Compounds with aromatic rings, offering unique selectivity.Can resolve compounds that co-elute on C18 based on aromaticity.
HILIC Hydrophilic Interaction (Partitioning into a water-enriched layer on the stationary phase).Very polar, hydrophilic compounds that are not retained in reversed-phase.[18][19]Requires high organic mobile phases (>80%); different elution order.

Visual Workflow and Diagrams

Systematic Troubleshooting Workflow

The following diagram outlines a logical, step-by-step process for resolving co-elution issues.

G cluster_0 Phase 1: System Verification cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Parameter & Hardware Changes A Start: Co-elution Observed B Check System Suitability (Column, Tubing, Flow Rate, Injection Solvent) A->B C Adjust Mobile Phase %B B->C System OK D Optimize Mobile Phase pH C->D E Change Organic Modifier (ACN vs. MeOH) D->E F Adjust Gradient Slope E->F G Optimize Column Temperature F->G Z Resolution Achieved F->Z Resolution Achieved H Optimize Flow Rate G->H I Change Stationary Phase (e.g., Polar-Embedded, Phenyl, HILIC) H->I Co-elution persists H->Z Resolution Achieved I->Z

Caption: A logical workflow for troubleshooting HPLC co-elution issues.

Impact of pH on Analyte Retention

This diagram illustrates how mobile phase pH affects the ionization state and, consequently, the retention of a basic analyte in reversed-phase HPLC.

G cluster_low_ph Low pH (e.g., pH < pKa) cluster_high_ph High pH (e.g., pH > pKa) Low_pH Analyte is Protonated (Cationic) R-NH2 + H+ -> R-NH3+ More_Polar More Polar / Hydrophilic Low_pH->More_Polar Less_Retained Less Retained (Shorter Retention Time) More_Polar->Less_Retained High_pH Analyte is Neutral R-NH3+ -> R-NH2 + H+ Less_Polar Less Polar / Hydrophobic High_pH->Less_Polar More_Retained More Retained (Longer Retention Time) Less_Polar->More_Retained Analyte Analyte with Basic Group Analyte->Low_pH Mobile Phase pH is Acidic Analyte->High_pH Mobile Phase pH is Basic

Caption: Effect of mobile phase pH on a basic analyte in RP-HPLC.

Frequently Asked Questions (FAQs)

  • Q: How can I definitively confirm that a single peak contains more than one compound?

    • A: Visual inspection for peak shoulders or asymmetry is a first clue.[20] However, the most reliable methods involve using advanced detectors. A Diode Array Detector (DAD) can assess peak purity by comparing UV-Vis spectra across the peak. If the spectra are not identical, co-elution is likely.[20] A Mass Spectrometer (MS) detector is even more definitive, as it can identify different mass-to-charge ratios (m/z) at different points across the eluting peak.[20]

  • Q: What are "ghost peaks" and how can they cause co-elution?

    • A: A ghost peak is an unexpected peak that can appear in a chromatogram, even during a blank run.[1] These can originate from impurities in the mobile phase, sample carryover from a previous injection, or contamination within the HPLC system.[1] If a ghost peak has a retention time similar to your target analyte, it will cause co-elution and lead to inaccurate quantification. To troubleshoot, run a blank gradient (injecting only mobile phase) and systematically clean or replace system components.[1]

  • Q: Can my sample preparation method contribute to co-elution?

    • A: Yes. An inadequate sample preparation procedure can fail to remove matrix components that may co-elute with your analyte. Furthermore, if the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and may worsen an existing co-elution problem.[1][2] Always aim to dissolve the sample in the mobile phase or a weaker solvent.

  • Q: What is a good set of starting conditions for developing a method for 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol?

    • A: A logical starting point would be a standard reversed-phase method that you can then optimize.

      • Column: C18, 150 mm x 4.6 mm, 3.5 or 5 µm particle size.

      • Mobile Phase A: 0.1% Formic Acid in Water (to ensure protonation of the basic nitrogens).

      • Mobile Phase B: Acetonitrile.

      • Gradient: A scouting gradient, such as 5% to 95% B over 15-20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detector: UV, wavelength determined by the analyte's UV spectrum. From this starting point, you can apply the troubleshooting principles outlined in this guide to resolve any co-elution issues.

References

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.
  • Exploring the Role of pH in HPLC Separation. (2024, December 4). Moravek, Inc.
  • The Importance of Mobile Phase pH in Chromatographic Separations. ACD/Labs.
  • Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho.
  • Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru.
  • Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol. Benchchem.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Top Factors That Affect HPLC Column Efficiency and Resolution. (2025, August 15). Chromatography Columns.
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.
  • Optimization of Chromatographic Methods: Tips for Achieving Relia. Longdom Publishing.
  • Developing HPLC Methods. Sigma-Aldrich.
  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2025, July 3). YouTube.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2026, March 13). Restek.
  • Factors Affecting Resolution in HPLC. Sigma-Aldrich.
  • Improving Separation of Peaks in RP HPLC. (2026, February 15). MicroSolv Technology Corporation.
  • Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. (2025, June 9). PharmaGuru.co.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • "Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives". Benchchem.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • METHOD DEVELOPMENT ON HPLC. Maharana Pratap P.G. College Hardoi.
  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech.
  • HPLC Separation Modes - Stationary Phase in HPLC. Waters Corporation.
  • A Review on HPLC Method Development and Validation. (2021, July 15). International Journal of Pharmaceutical and Phytopharmacological Research.
  • HPLC Method Development Q&A Guide. PDF.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (2014, February 1). LCGC International.
  • How to Improve HPLC Peak Resolution. Chrom Tech.
  • Common Mistakes in HPLC Method Development. (2026, January 26). Medium.
  • Other HPLC separations performed on polar stationary phases. ResearchGate.
  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac.
  • HPLC Troubleshooting Guide. Phenomenex.
  • HPLC Troubleshooting Guide. BGB Analytik AG.
  • Using a Zwitterionic Stationary Phase in Hydrophilic Interaction Liquid Chromatography. Merck.
  • HPLC Method development: an overview. (2025, May 27). PharmaCores.

Sources

Optimization

Technical Support Center: Regioselective Alkylation of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol

Welcome to the Advanced Applications Support Portal. This guide is engineered for researchers and drug development professionals facing regioselectivity challenges during the alkylation of substituted pyridazin-3-ols.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. This guide is engineered for researchers and drug development professionals facing regioselectivity challenges during the alkylation of substituted pyridazin-3-ols.

The Mechanistic Challenge: Lactam-Lactim Tautomerism

The core difficulty in alkylating 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol lies in its ambident nucleophilicity. In solution, the molecule exists in a dynamic equilibrium between the pyridazin-3-ol (lactim) and pyridazin-3(2H)-one (lactam) tautomers.

The electron-donating nature of the 6-morpholino group pushes electron density into the heterocyclic ring, increasing the nucleophilicity of the N2 nitrogen. When standard alkali bases (like K₂CO₃) are used, a "naked" ambident anion is formed. According to the Hard-Soft Acid-Base (HSAB) principle, the softer N2 nitrogen kinetically favors attack on soft electrophiles (like alkyl halides), leading to predominantly N-alkylated impurities[1]. To override this intrinsic bias and force O-alkylation , we must manipulate the reaction environment using hard electrophiles, specific coordinating metals, or localized dielectric constraints.

Troubleshooting & FAQs

Q: I am using K₂CO₃ and an alkyl bromide in DMF, but NMR shows >80% N-alkylation. How do I reverse this selectivity? A: You are operating under conditions that perfectly favor N-alkylation. DMF is a highly polar aprotic solvent that solvates the potassium cation, leaving the ambident anion free to react at the softer, more nucleophilic nitrogen center[1]. To shift to O-alkylation, you must switch to a non-polar solvent (e.g., toluene) and use a base that masks the nitrogen, such as Silver Carbonate (Ag₂CO₃)[2].

Q: Why is Silver Carbonate (Ag₂CO₃) considered the gold standard for O-alkylation in these systems? A: Silver ions (Ag⁺) possess a high affinity for both nitrogen and halogens. In the reaction mixture, Ag⁺ coordinates directly to the N2 nitrogen of the pyridazine ring, sterically and electronically blocking it. Simultaneously, silver acts as a Lewis acid, abstracting the halide from your alkylating agent to generate a harder, carbocation-like electrophile. This leaves the exocyclic oxygen as the only available nucleophile, strictly enforcing O-alkylation[2][3].

Q: Can I use the Mitsunobu reaction for this specific morpholino-substrate? A: Yes. The Mitsunobu reaction (utilizing an alcohol, PPh₃, and DIAD) inherently favors O-alkylation. The intermediate alkoxyphosphonium ion is a remarkably "hard" electrophile that pairs perfectly with the hard oxygen nucleophile of the pyridazin-3-ol tautomer[4][5]. However, due to the steric bulk of the (2S,6R)-2,6-dimethylmorpholino group, you may need to substitute PPh₃ with a smaller, more electron-rich phosphine like Tri-n-butylphosphine (PBu₃) if yields are low.

Quantitative Reaction Dynamics

The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity for 6-substituted pyridazin-3-ols.

Reaction ConditionBase / ReagentSolventElectrophileDominant PathwayTypical O:N Ratio
Standard Alkylation K₂CO₃DMFAlkyl BromideN-Alkylation1:9
Soft Base / Non-polar Cs₂CO₃TolueneAlkyl IodideMixed4:6
Silver-Mediated Ag₂CO₃Toluene / HexaneAlkyl BromideO-Alkylation>9:1
Mitsunobu Reaction PPh₃ / DIADTHFPrimary AlcoholO-Alkylation8:2

Mechanistic Visualizations

HSAB_Pathway Lactim Pyridazin-3-ol (Lactim Tautomer) Lactam Pyridazin-3(2H)-one (Lactam Tautomer) Lactim->Lactam Tautomeric Equilibrium HardE Hard Electrophile / Ag+ (O-Directed) Lactim->HardE Ag2CO3 / Mitsunobu SoftE Soft Electrophile / K+ (N-Directed) Lactam->SoftE K2CO3 / Alkyl Halide O_Prod O-Alkylated Product (Target) HardE->O_Prod N_Prod N-Alkylated Product (Impurity) SoftE->N_Prod

Caption: Tautomeric equilibrium and HSAB-driven regioselectivity in pyridazin-3-ol alkylation.

Self-Validating Experimental Protocols

To ensure reproducibility and trust, the following workflows are designed as self-validating systems. Visual cues are embedded into the steps to confirm mechanistic progression.

Protocol A: Silver-Mediated O-Alkylation

Optimal for coupling with primary and secondary alkyl bromides/iodides.

  • Preparation: In an oven-dried flask wrapped in aluminum foil (to prevent light-induced silver degradation), suspend 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol (1.0 eq) and Ag₂CO₃ (1.2 eq) in anhydrous toluene (0.2 M).

  • Activation (Self-Validation): Stir at room temperature for 30 minutes. Validation: The suspension will darken slightly as the silver coordinates to the pyridazine nitrogen, confirming the formation of the Ag-complex.

  • Alkylation: Add the alkyl halide (1.5 eq) dropwise. Heat the mixture to 80 °C under an inert argon atmosphere.

  • Monitoring (Self-Validation): As the reaction proceeds over 4–12 hours, a heavy, pale-yellow precipitate of AgX (e.g., AgBr) will form. Validation: This precipitate is a direct visual confirmation that the electrophile is being activated and consumed. On TLC, the targeted O-alkylated product will elute significantly faster (higher Rf) than the highly polar N-alkylated lactam impurity.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the silver salts. Wash the filter cake thoroughly with EtOAc, concentrate the filtrate under reduced pressure, and purify via flash chromatography.

Workflow Step1 1. Suspend Substrate + Ag2CO3 in Toluene Step2 2. Stir in Dark (Ag+ Coordination) Step1->Step2 Step3 3. Add Alkyl Halide (Dropwise) Step2->Step3 Step4 4. Filter AgX Precipitate Step3->Step4 Step5 5. Isolate O-Alkylated Product Step4->Step5

Caption: Self-validating experimental workflow for silver-mediated O-alkylation.

Protocol B: Mitsunobu-Driven O-Alkylation

Optimal for coupling with complex or sterically hindered primary alcohols.

  • Preparation: Dissolve the pyridazin-3-ol substrate (1.0 eq), the target primary alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF (0.1 M) under an inert atmosphere.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add DIAD (1.5 eq) dropwise over 15 minutes.

  • Monitoring (Self-Validation): Validation: The initial bright yellow color of the DIAD droplet should dissipate almost immediately upon hitting the solution. This rapid bleaching indicates the successful and rapid formation of the Mitsunobu betaine intermediate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with water and extract with EtOAc. Pro-Tip: The byproduct triphenylphosphine oxide (TPPO) can be partially removed by precipitating the crude mixture with cold ether/hexane before loading it onto a silica gel column.

References

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876 Source: MDPI URL:[Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stereochemical Resolution &amp; Purification of 6-(2,6-dimethylmorpholino)pyridazin-3-ol

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with the pharmaceutical intermediate 6-(2,6-dimethylmorpholino)pyridazin-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with the pharmaceutical intermediate 6-(2,6-dimethylmorpholino)pyridazin-3-ol. Below, we troubleshoot the most common stereochemical and chromatographic challenges associated with this specific molecule.

FAQ 1: The "Missing Enantiomer" Paradox

Q: I am attempting an enantiomeric resolution of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol, but my chiral chromatography only yields a single peak. Why am I not seeing two enantiomers?

A: This is a common stereochemical misconception. The specific isomer you are referencing—6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol—is a meso compound [1]. The (2S,6R) configuration of the 2,6-dimethylmorpholine ring places both methyl groups in a cis relationship[2]. Because the attached pyridazin-3-ol ring is planar, the entire molecule possesses an internal plane of symmetry, rendering it completely achiral.

Causality & Corrective Action: Because it is achiral, it has no enantiomer to resolve. If you are analyzing a crude synthetic batch and only see one peak, you either have a stereopure meso batch, or your chromatographic method is failing to separate the meso diastereomer from the chiral trans isomers ((2S,6S) and (2R,6R)) that often co-form during morpholine synthesis. Your actual goal is a diastereomeric separation to isolate the meso target from the trans enantiomeric pair.

FAQ 2: Chromatographic Peak Tailing and Broadening

Q: When screening my crude mixture on silica-based chiral columns, the peaks are extremely broad and exhibit severe tailing. How can I improve the peak shape?

A: The poor peak shape is primarily driven by lactam-lactim tautomerism . The pyridazin-3-ol moiety exists in a dynamic equilibrium with its pyridazin-3(2H)-one tautomer[3]. On the timescale of a chromatographic run, this interconversion creates a smeared elution profile because the two tautomers interact differently with the stationary phase.

Causality & Corrective Action: Theoretical and empirical solvation models demonstrate that protic environments significantly influence the activation energy of this tautomeric conversion[3]. To "lock" the hydrogen-bonding state and suppress peak broadening, you must use a protic co-solvent (e.g., Methanol or Ethanol) and a basic modifier. Adding 0.1% to 0.2% Diethylamine (DEA) to your mobile phase acts as a competing base, masking residual silanols on the column and stabilizing the tautomeric equilibrium, resulting in sharp, quantifiable peaks.

Data Presentation: Stereoisomer Properties

To successfully isolate your target, you must understand the physical properties of the three potential isomers in your crude mixture.

Property(2S,6R) Isomer(2S,6S) Isomer(2R,6R) Isomer
Stereochemical Designation cis (Meso)trans (Enantiomer A)trans (Enantiomer B)
Chirality AchiralChiralChiral
Optical Rotation ( [α]D​ ) Zero (0°)Non-zero (+ or -)Non-zero (- or +)
Chromatographic Behavior Resolves as a unique diastereomeric peakResolves as an enantiomeric pair on chiral stationary phaseResolves as an enantiomeric pair on chiral stationary phase
Experimental Workflow Visualization

G Crude Crude 6-(2,6-dimethylmorpholino) pyridazin-3-ol Mixture Tautomer Address Lactam-Lactim Tautomerism (Add 0.1% DEA/TFA Modifier) Crude->Tautomer SFC Chiral SFC Screening (Amylose/Cellulose Stationary Phase) Tautomer->SFC Meso Peak 1: (2S,6R) Meso (Achiral, Target) SFC->Meso Diastereomeric Separation Trans1 Peak 2: Trans Enantiomer A (2S,6S or 2R,6R) SFC->Trans1 Enantiomeric Resolution Trans2 Peak 3: Trans Enantiomer B (2R,6R or 2S,6S) SFC->Trans2

Workflow for chromatographic separation of meso and trans isomers of the pyridazin-3-ol derivative.

Step-by-Step Methodology: Chiral SFC Separation Protocol

Supercritical Fluid Chromatography (SFC) is the industry standard for this separation due to the high diffusivity and low viscosity of supercritical CO₂, which provides superior resolution for closely related diastereomers and enantiomers compared to standard HPLC.

Self-Validating Protocol:

  • Sample Preparation: Dissolve the crude 6-(2,6-dimethylmorpholino)pyridazin-3-ol mixture in HPLC-grade Methanol at a concentration of 2-5 mg/mL.

    • Validation Check: Ensure complete dissolution via sonication. Any remaining particulates will cause severe pressure spikes in the SFC restrictor valve, invalidating the run.

  • Column Selection: Equip the SFC with an Amylose-based chiral stationary phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

    • Causality: The helical structure of amylose provides the necessary chiral recognition sites to resolve the trans enantiomers while offering distinct steric interactions to separate the meso diastereomer.

  • Mobile Phase Configuration:

    • Component A: Supercritical CO₂.

    • Component B (Co-solvent): Methanol containing 0.1% Diethylamine (DEA).

    • Causality: As established in FAQ 2, the protic solvent and basic modifier are mandatory to arrest the lactam-lactim tautomerism and prevent peak smearing[3].

  • Method Parameters:

    • Gradient: Isocratic hold at 15% to 25% Component B (Optimize based on initial screening).

    • Flow Rate: 3.0 to 4.0 mL/min.

    • Backpressure: 100 to 120 bar (Critical to keep CO₂ in the supercritical state).

    • Temperature: 35°C to 40°C.

  • Detection & Fractionation: Monitor UV absorbance at 254 nm and 280 nm (optimal for the pyridazine chromophore). You should observe three distinct peaks: one for the meso diastereomer, and two for the trans enantiomers.

  • Post-Run Validation: Collect the fractions and analyze them via polarimetry.

    • Validation Check: The fraction corresponding to your target meso compound will exhibit an optical rotation of exactly zero ( [α]D​=0 ), confirming the isolation of the achiral (2S,6R) target[2]. The other two fractions will show equal but opposite optical rotations.

References
  • Emamian, S., et al. "Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models." Journal of Molecular Graphics and Modelling (2014). URL:[Link]

  • PubChem. "2,6-Dimethylmorpholine, cis-". National Center for Biotechnology Information. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 6-substituted Pyridazin-3-ols: (2S,6R)-2,6-dimethylmorpholino vs. Piperidine Analogues

Introduction: The Versatility of the Pyridazinone Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Pyridazinone Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The pyridazin-3(2H)-one core is a prominent member of this group.[1] Its unique electronic and structural features make it an ideal starting point for developing novel therapeutics. Derivatives of this scaffold have demonstrated a vast spectrum of biological activities, including potent inhibition of various protein kinases, activity against cardiovascular diseases, and anti-inflammatory properties.[2][3]

This guide provides a comparative analysis of two key substitutions at the 6-position of the pyridazin-3-ol ring: the (2S,6R)-2,6-dimethylmorpholino group and the analogous piperidine ring. While direct experimental data for a head-to-head comparison of these specific analogues is emerging, we can extrapolate from extensive literature on related compounds to build a robust hypothesis. This analysis will delve into the anticipated effects of each substituent on target engagement, selectivity, and pharmacokinetic properties, providing a strategic framework for researchers in drug discovery.

Strategic Comparison: Morpholine vs. Piperidine

The choice between a morpholine and a piperidine substituent is a critical decision in lead optimization, as it fundamentally alters the physicochemical properties of the molecule. The core difference lies in the replacement of the morpholine ring's oxygen atom with a methylene group and a basic nitrogen atom in the piperidine ring.

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// Node Definitions Core [label="Pyridazin-3-ol Core\n(Privileged Scaffold)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Morpholino [label="6-((2S,6R)-2,6-dimethylmorpholino)\nSubstituent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Piperidine [label="6-Piperidinyl\nSubstituent", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Prop_M [label="Properties:\n- Non-basic\n- H-bond acceptor (Oxygen)\n- Defined cis-stereochemistry\n- Increased polarity", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Prop_P [label="Properties:\n- Basic (pKa ~8-11)\n- H-bond donor/acceptor (NH)\n- Conformationally flexible\n- Increased lipophilicity (vs. O)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

Impact [label="Impact on Biological & PK/PD Profile", shape=septagon, fillcolor="#FBBC05", fontcolor="#202124"];

Potency [label="Potency & Selectivity", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ADME [label="ADME Properties\n(Solubility, Permeability, Metabolism)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Tox [label="Off-Target & Toxicity Profile", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Core -> {Morpholino, Piperidine} [label="Substitution at C6"]; Morpholino -> Prop_M; Piperidine -> Prop_P; {Prop_M, Prop_P} -> Impact; Impact -> {Potency, ADME, Tox}; } endot Caption: Logical flow for comparing substituents.

The (2S,6R)-2,6-dimethylmorpholino Analogue: A Profile of Precision and Polarity

The cis-2,6-dimethylmorpholino moiety is a well-regarded substituent in modern drug design, particularly in the field of kinase inhibitors.[4] Its inclusion is often a deliberate strategy to optimize several parameters simultaneously.

  • Stereochemical Control: The fixed (2S,6R) stereochemistry rigidly orients the methyl groups, which can be exploited to achieve specific, high-affinity interactions within a binding pocket and enhance selectivity.

  • Solubility and Polarity: The oxygen atom acts as a hydrogen bond acceptor and increases the overall polarity of the molecule. This can improve aqueous solubility, a common challenge in drug development.

  • Metabolic Stability: The morpholine ring is generally stable to metabolic degradation. The methyl groups can further shield the ring from metabolism.

  • Lack of Basicity: The absence of a basic nitrogen avoids potential liabilities associated with basic centers, such as lysosomal trapping or off-target interactions with aminergic GPCRs. This is a key differentiator from the piperidine analogue.

The Piperidine Analogue: A Profile of Versatility and Interaction

Piperidine is one of the most ubiquitous heterocycles in approved drugs, valued for its versatility.[5][6]

  • Basicity: The piperidine nitrogen is typically basic (pKa in the range of 8-11). This allows for the formation of strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a protein's active site, which can significantly enhance potency.

  • Pharmacokinetic Modulation: This basicity allows for salt formation, which can be used to modulate solubility and formulation properties. However, high basicity can also lead to increased clearance and potential hERG channel liability.

  • Conformational Flexibility: Unlike the relatively rigid substituted morpholine, the piperidine ring can adopt different chair and boat conformations, allowing it to adapt to the shape of various binding pockets.[5] This can be an advantage for initial hits but may come at an entropic cost to binding affinity.

  • Hydrogen Bonding: The secondary amine (N-H) in an unsubstituted piperidine ring can act as both a hydrogen bond donor and acceptor, offering more diverse interaction possibilities than the morpholine oxygen.

Comparative Analysis of Potential Biological Activity

Given the prevalence of the pyridazinone core in kinase inhibitors, we will frame our comparative analysis in this context.[7][8] Kinases such as PI3K, p38 MAP kinase, and various Cyclin-Dependent Kinases (CDKs) are common targets for this scaffold.[9][10][11]

Data Summary (Hypothetical)

The following table illustrates the type of data required for a rigorous comparison and presents a hypothetical outcome based on the principles discussed. We assume a primary target of Kinase X and a common off-target, Kinase Y.

Parameter6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol6-(piperidin-1-yl)pyridazin-3-olRationale for Hypothetical Data
Kinase X IC₅₀ (nM) 5015The basic nitrogen of piperidine may form a key salt bridge, increasing potency.
Kinase Y IC₅₀ (nM) >10,000800The rigid, specific stereochemistry of the dimethylmorpholino group may confer superior selectivity.
Selectivity (Y/X) >200x53xDriven by the difference in off-target activity.
Aqueous Solubility (pH 7.4) ModerateLow (as free base)The morpholine oxygen enhances polarity. The piperidine analogue would likely require salt formation.
Human Liver Microsomal Stability (T½, min) >6025The piperidine ring can be a site for metabolic oxidation (e.g., N-dealkylation or ring hydroxylation).
Cellular Potency (GI₅₀, nM) 250150Higher intrinsic potency of the piperidine analogue may translate to better cellular activity, assuming sufficient cell permeability.

Recommended Experimental Protocols

To validate the hypotheses above, a series of standardized in vitro assays are required. The protocols must be robust and self-validating.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This assay determines the direct inhibitory effect of the compounds on the purified target kinase.

Objective: To determine the IC₅₀ value of each compound against Kinase X.

Materials:

  • Purified, active Kinase X enzyme.

  • Specific peptide substrate for Kinase X.

  • ATP (Adenosine Triphosphate).

  • Test compounds dissolved in DMSO.

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Detection reagent (e.g., ADP-Glo™, Promega).

  • 384-well assay plates.

Methodology:

  • Compound Plating: Create a 10-point serial dilution of each test compound in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate.

  • Enzyme Addition: Add Kinase X, diluted in assay buffer, to all wells except the negative controls.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add a solution containing the peptide substrate and ATP to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate for 1 hour at room temperature.

  • Reaction Termination & Detection: Add the detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add a second detection reagent (e.g., Kinase Detection Reagent) to convert the generated ADP into a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.

dot graph Experimental_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} endot Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell-Based Proliferation Assay

This assay measures the effect of the compounds on the growth of cancer cell lines that are dependent on the target kinase pathway.

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) value for each compound.

Materials:

  • Cancer cell line (e.g., MCF-7 for a breast cancer target).[12]

  • Complete growth medium (e.g., DMEM + 10% FBS).

  • Test compounds dissolved in DMSO.

  • Cell viability reagent (e.g., CellTiter-Glo®, Promega).

  • 96-well clear-bottom cell culture plates.

Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Addition: The following day, add serial dilutions of the test compounds to the wells. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement: Remove plates from the incubator and allow them to equilibrate to room temperature. Add the cell viability reagent to all wells.

  • Signal Development: Incubate as per the reagent manufacturer's instructions (e.g., 10 minutes on an orbital shaker) to lyse cells and generate a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls and fit the dose-response curve to determine the GI₅₀ value.

Conclusion and Future Directions

This guide outlines a comparative framework for evaluating 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol and its piperidine analogues.

  • The dimethylmorpholino analogue is hypothesized to offer superior selectivity and pharmacokinetic properties , such as higher metabolic stability and a lower risk of amine-related off-target effects. Its rigid structure is ideal for optimizing interactions within a well-defined binding pocket.

  • The piperidine analogue is predicted to achieve higher potency if a key ionic interaction can be formed by its basic nitrogen. However, this may come at the cost of selectivity and a more complex ADME/Tox profile.

The ultimate choice between these two scaffolds is not absolute but depends on the specific goals of the drug discovery program. If the primary challenge is selectivity or metabolic stability, the dimethylmorpholino derivative is a compelling choice. If raw potency is the main driver and can be achieved without compromising the overall profile, the piperidine analogue warrants investigation. The experimental protocols provided herein offer a clear path to generating the critical data needed to make this informed decision.

References

  • Nik, A. M., Pressly, B., Singh, V., Antrobus, S., Hulsizer, S., Rogawski, M. A., Wulff, H., & Pessah, I. N. (2017). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. Molecular pharmacology, 91(4), 384–396. [Link]

  • Johansson, T., Norris, T., & Peilot-Sjögren, H. (2013). Yellow fluorescent protein-based assay to measure GABAA channel activation and allosteric modulation in CHO-K1 cells. PloS one, 8(3), e59429. [Link]

  • Nik, A. M., et al. (2017). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. Molecular Pharmacology.
  • Abdel-Wahab, B. F., Abdel-Ghaffar, M. A., & Mohamed, H. A. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future medicinal chemistry, 15(26), 2277–2301. [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABAA receptors. Current protocols in pharmacology, Chapter 1, Unit 1.15. [Link]

  • Miyazaki, T., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science. [Link]

  • Terenzi, A., et al. (2024). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry. [Link]

  • Schepetkin, I. A., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Pharmaceuticals. [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. [Link]

  • Malik, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302(Pt 1), 118213. [Link]

  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology.
  • Li, H., et al. (2025). Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. Bioorganic & medicinal chemistry, 131, 118410. [Link]

  • Szymańska, E., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules. [Link]

  • Aso, K., et al. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. Journal of medicinal chemistry, 55(17), 7772–7785. [Link]

  • Gomaa, H. A., et al. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie.
  • Khlebnikov, A. I., & Zhumanazarova, G. M. (2025). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Herrera-Mayorga, V., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]

  • Cilibrizzi, A., et al. (2017). Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors. MedChemComm. [Link]

  • Baffert, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of medicinal chemistry, 60(17), 7239–7250. [Link]

  • Sampson, P. B., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent. Journal of medicinal chemistry, 58(1), 147–169. [Link]

  • Pellegrini, H. C., et al. (2010). Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(23), 6895–6898. [Link]

  • Fuchi, N., et al. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & medicinal chemistry letters, 22(13), 4358–4361. [Link]

  • El-Sayed, N. N. E., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. New Journal of Chemistry.
  • Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & medicinal chemistry letters, 28(8), 1362–1366. [Link]

  • Harris, S. F., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS medicinal chemistry letters, 10(7), 1041–1046.
  • Uher, M., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International journal of molecular sciences, 24(16), 12967. [Link]

  • Schmidt, D. R., et al. (2021). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS medicinal chemistry letters, 12(4), 538–545. [Link]

  • Beaufils, F., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of medicinal chemistry, 62(13), 6010–6026. [Link]

  • Ueda, S., et al. (2014). Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors. Bioorganic & medicinal chemistry letters, 24(21), 4949–4953. [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Efficacy of Routes for 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol

Introduction 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol is a heterocyclic compound featuring a pyridazinone core linked to a stereochemically defined dimethylmorpholine moiety. The pyridazinone scaffold is a well-r...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol is a heterocyclic compound featuring a pyridazinone core linked to a stereochemically defined dimethylmorpholine moiety. The pyridazinone scaffold is a well-recognized pharmacophore present in numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antihypertensive properties.[1][2] The efficacy, scalability, and cost-effectiveness of the synthetic route are paramount for researchers in academic and industrial drug development.

This guide provides an in-depth comparison of two distinct, plausible synthetic strategies for the preparation of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol. We will dissect each route, explaining the chemical rationale behind the chosen transformations and providing detailed, actionable protocols. The objective is to equip researchers with the critical information needed to select the most appropriate synthetic pathway based on their specific project goals, available resources, and scale requirements.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests two primary strategic disconnections, forming the basis for our comparative routes.

G Target 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol SNAr Route A: C-N Disconnection (SNAr) Target->SNAr Ring_Formation Route B: Ring Formation Disconnection Target->Ring_Formation Inter_A1 6-Chloropyridazin-3-ol SNAr->Inter_A1 Inter_A2 (2S,6R)-2,6-dimethylmorpholine SNAr->Inter_A2 Inter_B1 Substituted Furanone Intermediate Ring_Formation->Inter_B1 Inter_B2 Hydrazine Ring_Formation->Inter_B2 Inter_B1->Inter_A2 Inter_B3 Mucochloric Acid Inter_B1->Inter_B3

Caption: Retrosynthetic analysis of the target molecule.

  • Route A (Convergent Halopyridazinone Strategy): This approach involves a late-stage coupling of the two key fragments. The core disconnection is the C-N bond between the pyridazine and morpholine rings, suggesting a nucleophilic aromatic substitution (SNAr) reaction between a 6-halopyridazin-3-ol intermediate and (2S,6R)-2,6-dimethylmorpholine.

  • Route B (De Novo Ring Construction Strategy): This strategy builds the pyridazine ring from an acyclic or furanone precursor that already contains the morpholine moiety. This involves a cyclocondensation reaction with hydrazine as a key step.

Route A: Convergent Halopyridazinone Strategy

This route is a classic and reliable approach that builds upon well-established pyridazine chemistry. It begins with a commercially available dichloropyridazine, which is sequentially functionalized.

Workflow Diagram

Sources

Safety & Regulatory Compliance

Safety

6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol proper disposal procedures

Advanced Disposal and Handling Protocols for 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol As a chiral heterocyclic building block frequently utilized in drug discovery, 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-o...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Disposal and Handling Protocols for 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol

As a chiral heterocyclic building block frequently utilized in drug discovery, 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol presents specific handling and disposal challenges. The presence of both a pyridazine ring and a substituted morpholine moiety necessitates stringent waste management protocols to mitigate environmental toxicity and prevent the release of hazardous combustion byproducts. This guide provides drug development professionals and laboratory scientists with an authoritative, self-validating system for the safe containment, segregation, and disposal of this compound.

Physicochemical & Hazard Profiling

Understanding the molecular architecture of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol is the first step in predicting its environmental fate and reactivity. The compound contains three nitrogen atoms, which directly dictates its thermal degradation profile.

ParameterSpecification
Chemical Name 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol
CAS Registry Number 2108961-11-9 (Stereospecific) / 2098015-12-2 (Base)[1]
Molecular Formula C10H15N3O2[2]
Molecular Weight 209.24 g/mol [2]
Primary Hazard Class Irritant (Skin/Eye/Respiratory), Aquatic Toxicity
Combustion Byproducts Carbon oxides (CO, CO2), Nitrogen oxides (NOx)[3]
Incompatibilities Strong oxidizing agents, strong acids[3]

Mechanistic Toxicology & Environmental Fate

The Causality Behind Specialized Disposal: Morpholine derivatives and nitrogen-dense heterocycles are notoriously recalcitrant in standard wastewater treatment facilities. They exhibit significant aquatic toxicity and can inhibit the biological activity and respiration of activated sludge used in municipal water treatment[4].

Furthermore, if this compound is incinerated without specialized emission controls, the high nitrogen content (from the pyridazine and morpholine rings) undergoes thermal oxidation to produce highly toxic 3[3]. Therefore, standard municipal disposal or unscrubbed incineration violates environmental safety standards and poses severe inhalation risks to facility operators.

Standard Operating Procedure (SOP): Spill Containment and Recovery

In the event of an accidental release, immediate containment is required to prevent aerosolization of the powder or contamination of water systems. This protocol relies on chemical inertness to validate safety.

Step 1: Isolation and PPE Donning

  • Evacuate non-essential personnel from the immediate area.

  • Don appropriate Personal Protective Equipment (PPE): N95 or P100 particulate respirator, chemical-resistant nitrile gloves (minimum 0.11 mm thickness), and splash-proof safety goggles.

Step 2: Inert Containment

  • Causality: Do not use combustible absorbents (e.g., sawdust or paper towels) if the material is dissolved in organic solvents, as morpholine derivatives can react exothermically with strong oxidizers[4].

  • For solid spills: Lightly dampen the powder with water to suppress dust formation without creating runoff.

  • For liquid solutions: Surround and cover the spill with an5[5].

Step 3: Collection and Verification

  • Use non-sparking tools to collect the absorbed material and place it into a high-density polyethylene (HDPE) hazardous waste container.

  • Self-Validation Step: Wash the spill area with a mild detergent and water. Collect the rinsate and verify its pH. A neutral pH (6.5–7.5) indicates the successful removal of the mildly basic morpholine residues.

Waste Segregation and Final Disposal Procedures

Under the 6, chemical waste generators must accurately classify and segregate discarded materials[6].

Step 1: Segregation

  • Isolate 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol waste from strong acids and oxidizing agents to prevent spontaneous exothermic reactions or the evolution of toxic gases[3].

  • Label all containers clearly with "Hazardous Waste: Nitrogenous Heterocycle" and the date of initial accumulation.

Step 2: High-Temperature Incineration with Scrubber (Mandatory)

  • Causality: The only environmentally sound method for the destruction of this compound is controlled thermal degradation. However, due to the generation of NOx gases, the waste must be transferred to a licensed disposal facility capable of7[7].

  • Critical Requirement: The chemical incinerator must be equipped with an 8[8]. The scrubber neutralizes the acidic nitrogen oxide emissions before they reach the atmosphere, ensuring compliance with Clean Air Act standards and preventing localized acid rain formation.

WasteWorkflow Start Waste Generation 6-((2S,6R)-2,6-dimethylmorpholino) pyridazin-3-ol Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Organic Solvents/Aqueous) Start->Liquid SegSolid Double-bag in compatible PE bags Solid->SegSolid SegLiquid Store in HDPE/Glass Halogen-free containers Liquid->SegLiquid Incineration High-Temp Incineration (>1000°C) SegSolid->Incineration SegLiquid->Incineration Scrubber Alkaline Scrubber (NOx Reduction) Incineration->Scrubber Combustion Gases Safe Safe Environmental Release Scrubber->Safe Neutralized Exhaust

Figure 1: Cradle-to-grave waste segregation and disposal workflow for nitrogenous heterocyclic APIs.

References

  • BLD Pharm: 6-(2,6-Dimethylmorpholino)pyridazin-3-ol. bldpharm.com. 1

  • 2098015-12-2_6-(2,6-Dimethylmorpholino)pyridazin-3-ol. chemsrc.com. 2

  • Morpholine - Safety Data Sheet. chemicalbook.com.3

  • Morpholine - Santa Cruz Biotechnology. scbt.com.4

  • Material Safety Data Sheet - Morpholine, 99+% - Cole-Parmer. coleparmer.com. 5

  • 40 CFR Part 261 - IDENTIFICATION AND LISTING OF HAZARDOUS WASTE. cornell.edu. 6

  • Morpholine - Processing. usda.gov. 7

  • 0040 Morpholine Steamline Treatment. walterlouis.com. 8

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol
Reactant of Route 2
Reactant of Route 2
6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol
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